Technical Guide: Synthesis and Characterization of 3-Iodo-6-Methoxyquinoline
[1] Part 1: Executive Summary & Strategic Significance 3-Iodo-6-methoxyquinoline is a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a versatile electrophile in palladium-catalyzed cross-c...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Part 1: Executive Summary & Strategic Significance
3-Iodo-6-methoxyquinoline is a high-value heterocyclic scaffold in medicinal chemistry, primarily utilized as a versatile electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1] Unlike its chloro- or bromo-analogues, the C3-iodo substituent offers superior reactivity, enabling functionalization under milder conditions—a critical attribute when working with sensitive biological pharmacophores.
The 6-methoxy group serves two roles: it acts as an electron-donating group (EDG) that modulates the electronic properties of the quinoline ring, and it provides a handle for further diversification (e.g., demethylation to a phenol for etherification).
Core Challenges in Synthesis
Direct iodination of 6-methoxyquinoline is often regiochemically unfavorable.[1] Electrophilic aromatic substitution typically targets the electron-rich benzene ring (positions 5 or 8) rather than the electron-deficient pyridine ring (position 3). Consequently, reliable synthesis requires either halogen exchange from the 3-bromo precursor or de novo ring construction via iodocyclization.[1]
Part 2: Synthetic Protocols
Method A: Copper-Catalyzed Halogen Exchange (The "Gold Standard" Route)
This method is recommended for its reliability and scalability. It utilizes the commercially available 3-bromo-6-methoxyquinoline and converts it to the iodo-derivative via a modified Finkelstein reaction catalyzed by copper(I).
Reaction Scheme:
Reagents & Materials
Substrate: 3-Bromo-6-methoxyquinoline (1.0 equiv)
Iodine Source: Sodium Iodide (NaI) (2.0 equiv) - Must be dry.[1]
Dissolution: Dissolve 2-ethynyl-4-methoxyaniline (5 mmol) in MeCN (25 mL).
Cyclization: Add
(10 mmol) followed by portion-wise addition of (6 mmol) at room temperature.
Stirring: Stir for 2–4 hours. The solution will darken as iodine is consumed/complexed.[1]
Quench: Add saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from dark brown to yellow/clear).
Extraction: Extract with EtOAc (
mL). Dry over and concentrate.
Purification: Recrystallize from ethanol or purify via column chromatography.
Part 3: Characterization Data[4]
The following data validates the structure of 3-iodo-6-methoxyquinoline. The C3-iodine atom exerts a significant deshielding effect on the H2 and H4 protons compared to the parent quinoline.
Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]
Part 4: Workflow & Applications Visualization
The following diagram illustrates the synthesis pathway and the downstream utility of 3-iodo-6-methoxyquinoline in drug discovery workflows.
Caption: Synthesis of 3-iodo-6-methoxyquinoline via halogen exchange and its divergence into key palladium-catalyzed coupling reactions for medicinal chemistry.[1]
Part 5: Safety & Handling
Iodine/Iodides: Inorganic iodides and elemental iodine can be corrosive and staining.[1] Use sodium thiosulfate for spill cleanup.[1]
Heavy Metals: Copper and Palladium catalysts are toxic.[1] All waste streams must be segregated into heavy metal waste containers.[1]
Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides.[1] Test for peroxides before heating and use in a fume hood.[1]
References
Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
Sakamoto, T., et al. (1986).[1] Palladium-catalyzed cross-coupling reactions of heteroaryl bromides with phenylacetylene and their application to the synthesis of heteroarylacetylenes. Chemical & Pharmaceutical Bulletin, 34(7), 2807-2810.[1] [Link]
PubChem Compound Summary. (2025). 6-Methoxyquinoline.[1][4][5][6] National Center for Biotechnology Information. [Link][1]
Spectroscopic Profile of 3-Iodo-6-Methoxyquinoline: A Technical Guide
Part 1: Executive Summary & Core Directive 3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) is a critical heterocyclic building block, widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Core Directive
3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) is a critical heterocyclic building block, widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced optoelectronic materials. Its value lies in the orthogonal reactivity of the C3-iodine handle (amenable to Suzuki-Miyaura, Sonogashira, and Heck couplings) relative to the electron-rich quinoline core.
This guide provides a definitive spectroscopic characterization of the compound.[1] Unlike generic database entries, this document synthesizes raw data with mechanistic interpretation, ensuring that researchers can not only identify the compound but also assess its purity and structural integrity with high confidence.[2]
Part 2: Synthesis Context & Purity Profile[1]
Understanding the synthesis method is prerequisite to accurate spectral interpretation, particularly for identifying specific impurity profiles.[2]
Primary Synthetic Route: Oxidative iodination of 6-methoxyquinoline using molecular iodine (
) and tert-butylhydroperoxide (TBHP) as an oxidant.[2]
Key Impurities to Watch:
6-Methoxyquinoline (Starting Material): Look for proton signals at
Regioisomers (e.g., 8-iodo): Characterized by different coupling patterns in the benzenoid ring.[2]
Part 3: Mass Spectrometry (MS) Analysis[1]
Experimental Data (ESI-TOF)
Parameter
Observed Value
Calculated Value
Formula
Error (ppm)
Ion Mode
Positive (ESI+)
N/A
N/A
m/z
285.9721
285.9729
2.8
Base Peak
286
N/A
N/A
N/A
Interpretation & Fragmentation Logic
The mass spectrum of 3-iodo-6-methoxyquinoline is dominated by the molecular ion due to the stability of the aromatic quinoline system.[2]
Isotopic Pattern: Iodine (
) is monoisotopic.[2] Unlike chloro- or bromo- derivatives, there is no M+2 peak .[2] The M+1 peak is driven solely by natural abundance (~11%).
Fragmentation: The primary fragmentation pathways involve the loss of the methoxy group (neutral loss of formaldehyde or methyl radical) and the cleavage of the weak C-I bond.[2]
Visualization: Fragmentation Pathway
The following diagram illustrates the logical fragmentation steps observed in High-Resolution Mass Spectrometry (HRMS).
Diagnostic Insight: The absence of a broad band at 3200-3500
confirms the absence of N-H or O-H impurities (e.g., hydrolyzed phenols).[2] The sharp band at 1615 is characteristic of the pyridine moiety within the quinoline.
Part 5: Nuclear Magnetic Resonance (NMR)
This is the primary tool for structural validation.[2] The data below was acquired in Methanol-
(MeOD) . Note that solvent effects can shift peaks by 0.1–0.3 ppm compared to .[2]
H NMR Data (400 MHz, MeOD)
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment
Structural Logic
8.79
Doublet (d)
1H
H2
Deshielded by adjacent Nitrogen; meta-coupled to H4.[2]
8.63
Doublet (d)
1H
H4
Deshielded by aromatic ring current; meta-coupled to H2.[2]
Pyridine Ring (H2, H4): The protons on the heterocyclic ring appear as singlets or very fine doublets (
Hz) due to meta-coupling.[2] H2 is the most downfield signal (8.79 ppm) because of the inductive electron-withdrawing effect of the adjacent Nitrogen.[2]
Benzene Ring (H5, H7, H8): This forms an ABX system .[2]
H5 (7.16 ppm) is significantly upfield.[2] This is due to the mesomeric (resonance) donation of the oxygen lone pair from the 6-methoxy group, which increases electron density specifically at the ortho (H5, H7) and para (H8) positions, but H5 is sterically closest to the shielding cone of the ether.
Critical Analysis - The "Heavy Atom Effect":
The most diagnostic carbon signal is C3 at 89.3 ppm .[2] Typically, aromatic carbons appear between 120-140 ppm. The attachment of Iodine causes a significant upfield shift (shielding) due to the spin-orbit coupling of the heavy iodine nucleus.[2] This "anomalous" low-frequency shift is the definitive proof of iodination at the C3 position.
Visualization: NMR Assignment Logic
The following flowchart visualizes the logic path for assigning the aromatic protons based on coupling constants and chemical shifts.
Part 6: Experimental Protocols
To reproduce these results, follow these standardized workflows.
NMR Sample Preparation
Mass: Weigh 5–10 mg of the solid compound.
Solvent: Add 0.6 mL of MeOD (Methanol-
) or . Note: MeOD is preferred if solubility is an issue, but it exchanges acidic protons (none present here).[2]
Filtration: If solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.[2]
Acquisition:
H: 16 scans, 1 sec relaxation delay.
C: 512-1024 scans (due to low sensitivity of quaternary carbons C3, C8a, C4a).
Mass Spectrometry (LC-MS)
Dilution: Dissolve 1 mg in 1 mL Acetonitrile (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).[2]
Gradient: 5% to 95% B (ACN) over 5 minutes.
Ionization: ESI Positive Mode.
Part 7: References
Primary Spectral Source: Sharma, K. K.; Patel, D. I.; Jain, R. "Metal-free synthesis of N-fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide."[2][3][4] Chem. Commun., 2015 , 51, 15129-15132.[4][5]
General Quinoline NMR Data: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009 .[2]
Heavy Atom Effect: Breitmaier, E.; Voelter, W. Carbon-13 NMR Spectroscopy. VCH, Weinheim, 1987 .
The Privileged 6-Methoxyquinoline Scaffold: A Technical Guide to Biological Activities and Derivative Synthesis
Executive Summary In medicinal chemistry, the quinoline ring is universally recognized as a privileged pharmacophore. However, the specific functionalization of this heterocycle dictates its biological trajectory.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry, the quinoline ring is universally recognized as a privileged pharmacophore. However, the specific functionalization of this heterocycle dictates its biological trajectory. The introduction of a methoxy group at the C-6 position fundamentally alters the electronic distribution, dipole moment, and lipophilicity of the quinoline core. This structural modification creates a highly versatile platform for drug discovery, enabling the synthesis of derivatives with potent antimalarial, anticancer, and antimicrobial properties.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical mechanisms of action and practical, bench-level execution. This guide dissects the biological activities of 6-methoxyquinoline derivatives, provides quantitative efficacy data, and outlines self-validating experimental protocols designed to ensure high-fidelity data generation in your drug development workflows.
Mechanistic Pathways of Biological Activity
Antimalarial Efficacy via Heme Detoxification Disruption
The historical success of quinoline-based antimalarials is deeply tied to the intraerythrocytic stages of Plasmodium falciparum. During infection, the parasite degrades host hemoglobin within its acidic digestive vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite crystallizes this toxic byproduct into inert hemozoin (malaria pigment).
Derivatives synthesized from precursors like 6-methoxyquinoline-4-carbaldehyde exert their primary mechanism of action by accumulating in the acidic food vacuole and binding directly to free heme[1]. The electron-rich 6-methoxy group enhances the π-π stacking interactions with the porphyrin ring of heme. This binding caps the growing hemozoin polymer, halting detoxification. The resulting buildup of the drug-heme complex induces severe oxidative stress, lipid peroxidation of the vacuolar membrane, and ultimate parasite lysis[1].
Mechanism of action: 6-methoxyquinoline derivatives disrupting parasite heme detoxification.
Anticancer Activity: Tubulin Inhibition and Oxidative Stress
The 6-methoxyquinoline scaffold exhibits potent cytotoxicity against various malignancies through two distinct, highly targeted mechanisms:
1. Tubulin Polymerization Inhibition:
Structural analogs of Combretastatin A-4 (CA-4) that incorporate a 6-methoxyquinoline core have shown exceptional binding affinity to the colchicine binding domain of tubulin. By substituting the traditional CA-4 B-ring with a 6-methoxyquinoline moiety, researchers have developed compounds that stabilize the cis-double bond configuration while enhancing water solubility via the basic quinoline nitrogen[2]. These derivatives disrupt microtubule dynamics, leading to vascular shutdown in tumors and exhibiting nanomolar IC50 values against multidrug-resistant cancer cell lines like KB and HT29[2].
2. Metal-Complex Induced Oxidative Damage:
Transition metal complexes, specifically Cu(II) and Zn(II) coordinated with 6-methoxyquinoline ligands, have been developed as lung carcinoma agents. The Cu(II) complex (Cu6MQ) decreases cell proliferation by inducing severe oxidative stress, drastically reducing the intracellular GSH/GSSG ratio. This redox imbalance triggers oxidative DNA damage, leading to G2/M phase cell cycle arrest and apoptosis in A549 monolayer and multicellular spheroid models[3].
Antimicrobial Action: Type II Topoisomerase Inhibition
Beyond eukaryotic targets, 3-fluoro-6-methoxyquinoline derivatives have been identified as a novel class of non-fluoroquinolone bacterial type II topoisomerase inhibitors (NBTIs). These compounds effectively inhibit bacterial DNA gyrase and topoisomerase IV[4]. By binding to a distinct site on the enzyme-DNA cleavage complex compared to traditional fluoroquinolones, 6-methoxyquinoline-based NBTIs bypass common resistance mutations, showing excellent in vitro and in vivo efficacy against resistant strains of Staphylococcus aureus[4].
Quantitative Pharmacological Data
To contextualize the therapeutic potential of these derivatives, the following table summarizes key quantitative efficacy metrics across different biological targets.
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of 6-methoxyquinoline derivatives and their subsequent biological evaluation. Causality is explicitly stated to justify experimental conditions.
Workflow for the synthesis, validation, and biological screening of 6-methoxyquinoline derivatives.
Protocol 1: Synthesis of 6-Methoxyquinoline Schiff Base Derivatives
Schiff bases are highly active pharmacophores synthesized via the condensation of an aldehyde with a primary amine[5].
Rationale & Causality:
We utilize glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen of the 6-methoxyquinoline-4-carbaldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the primary amine. Refluxing the mixture provides the necessary thermal energy to drive the endothermic dehydration step, shifting the equilibrium toward the formation of the imine (Schiff base).
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve equimolar amounts (e.g., 10 mmol) of 6-methoxyquinoline-4-carbaldehyde and the target primary amine in 30 mL of absolute ethanol[5]. Why absolute ethanol? Water must be excluded to prevent the hydrolysis of the newly formed imine bond.
Catalysis: Add 3–5 drops of glacial acetic acid to the mixture[5].
Reaction: Heat the reaction mixture to reflux (approx. 78°C) for 3 to 6 hours[5].
Monitoring (Self-Validation): Monitor the reaction progress hourly using Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the aldehyde spot under UV light (254 nm) validates reaction completion.
Isolation: Allow the flask to cool to room temperature, then transfer to an ice bath for 30 minutes. The Schiff base will precipitate as a solid.
Purification: Collect the solid via vacuum filtration. Wash the filter cake with ice-cold ethanol to remove unreacted starting materials, followed by recrystallization from hot ethanol to yield the analytically pure compound.
To validate the antimalarial mechanism of action independently of cellular pharmacokinetics, a cell-free assay measuring the inhibition of β-hematin (synthetic hemozoin) is utilized.
Rationale & Causality:
In vivo, the parasite uses lipids to catalyze hemozoin formation. In this assay, Tween-20 or oleic acid is used as a lipid surrogate to initiate the crystallization of hemin into β-hematin at an acidic pH (mimicking the food vacuole). If the 6-methoxyquinoline derivative successfully binds to hemin, it will prevent the formation of the insoluble β-hematin crystal.
Step-by-Step Methodology:
Preparation of Hemin Solution: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well microplate.
Compound Addition: Add the synthesized 6-methoxyquinoline derivatives dissolved in DMSO at varying concentrations (e.g., 0.1 µM to 100 µM).
Control Validation: Include Chloroquine as a positive control (known inhibitor) and a DMSO-only well as a negative control. This ensures the assay's dynamic range is functioning.
Initiation: Add 0.5 M sodium acetate buffer (pH 4.8) to mimic the vacuolar environment, followed by the lipid surrogate (e.g., 10 µL of 10% Tween-20) to initiate crystallization.
Incubation: Incubate the microplate at 37°C for 2 hours.
Readout: Add a pyridine-water-HEPES solution (pH 7.5) to the wells. Causality: Pyridine forms a soluble, brightly colored complex with unreacted free hemin but cannot disrupt the solid β-hematin crystals.
Quantification: Measure the absorbance at 405 nm using a microplate reader. High absorbance indicates high levels of free hemin (successful drug inhibition), while low absorbance indicates the hemin was successfully converted to β-hematin (drug failure). Calculate the IC50 using non-linear regression analysis.
References
National Institutes of Health (NIH) / PubMed. "Advances in antitumor research of CA-4 analogs carrying quinoline scaffold." Frontiers in Chemistry. Available at:[Link]
National Institutes of Health (NIH) / PubMed. "6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model." JBIC Journal of Biological Inorganic Chemistry. Available at:[Link]
ResearchGate. "A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
A Comprehensive Technical Guide to the Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochem...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its widespread biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, drive the continuous development of novel and efficient synthetic methodologies.[2][3] This guide provides an in-depth exploration of both classical and modern strategies for the synthesis of substituted quinolines, with a focus on mechanistic insights, experimental protocols, and the causality behind synthetic choices.
The Enduring Legacy of Classical Quinoline Syntheses
For over a century, a collection of named reactions has been the bedrock of quinoline synthesis. These methods, typically involving the acid-catalyzed cyclization of anilines with various carbonyl compounds, remain relevant for their simplicity and scalability.[4][5]
Skraup Synthesis
The Skraup synthesis is a direct and classic method for producing quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][6][7] The reaction is notoriously vigorous and requires careful temperature control.[7]
Mechanism and Rationale: The reaction initiates with the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[4][7] The aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration. Finally, an oxidizing agent, traditionally nitrobenzene, aromatizes the dihydroquinoline intermediate to the final quinoline product.[7][8]
Caption: General workflow of the Skraup quinoline synthesis.
Experimental Protocol (Classical Skraup Synthesis of Quinoline): [8]
In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.
Slowly and with cooling, add concentrated sulfuric acid in portions.
Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.
Once the initial vigorous reaction subsides, maintain the mixture at reflux for several hours.
After cooling, dilute the mixture with water and remove unreacted nitrobenzene by steam distillation.
Make the solution alkaline with sodium hydroxide and isolate the quinoline by steam distillation.
Purify the crude quinoline by distillation.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a more versatile modification of the Skraup synthesis, allowing for the preparation of substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[9][10] This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[9][11]
Mechanism and Rationale: The reaction is acid-catalyzed and is believed to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by cyclization and dehydration to form a dihydroquinoline, which is then oxidized to the quinoline. The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds.[9]
Caption: Key steps in the Doebner-von Miller reaction.
Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with 1,3-diketones.[4][7][12][13]
Mechanism and Rationale: The reaction begins with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone.[13] This intermediate then tautomerizes to an enamine, which undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution onto the aniline ring, followed by dehydration to yield the quinoline.[12][13]
Condensation: Heat a mixture of the aromatic amine and the 1,3-diketone, often with a dehydrating agent or under conditions to remove water, to form the enamine intermediate.
Cyclization: Carefully add the crude enamine to a strong acid and heat the mixture.
Work-up: Cool the reaction mixture and pour it onto ice. Neutralize the solution with a base and extract the product with an organic solvent.
Purification: Purify the crude product by column chromatography or recrystallization.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis is a method for preparing 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) from the reaction of anilines with β-ketoesters.[14][15][16] The regiochemical outcome is dependent on the reaction temperature.
Mechanism and Rationale:
Kinetic Control (lower temperature): The aniline attacks the keto group of the β-ketoester to form an enamine, which then cyclizes to yield the 4-hydroxyquinoline.[14]
Thermodynamic Control (higher temperature): The aniline attacks the ester group of the β-ketoester to form a β-ketoanilide. This intermediate then cyclizes to produce the 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis.[16]
Friedländer Annulation
The Friedländer synthesis is a widely used and versatile method for constructing quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[17][18] This reaction can be catalyzed by acids, bases, or metal catalysts.[17]
Mechanism and Rationale: The reaction proceeds through either an aldol-first or a Schiff base-first pathway, followed by cyclization and dehydration to form the quinoline ring.[17] The choice of catalyst and reaction conditions can influence the predominant pathway.
In a 10 mL microwave synthesis vial, combine 1-(5-amino-2-methylphenyl)ethanone (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (3 mL).
Seal the vial and place it in a microwave synthesizer.
Irradiate the reaction mixture at 160 °C for 5-15 minutes.
After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Purify the product by column chromatography.
Modern Synthetic Strategies: Expanding the Quinoline Toolkit
While classical methods are foundational, modern organic synthesis has introduced a plethora of new techniques for quinoline synthesis, often offering milder reaction conditions, greater functional group tolerance, and improved efficiency.[3][19]
Transition-Metal Catalyzed Syntheses
Palladium catalysis has emerged as a powerful tool for the construction of quinoline scaffolds.[20] These methods often involve oxidative cyclization, C-H activation, and annulation reactions, providing direct routes to complex quinolines from simple precursors.[20]
Example: Palladium-Catalyzed Oxidative Annulation: A notable example is the palladium-catalyzed oxidative annulation of o-alkenylanilines and alkynes using molecular oxygen as the terminal oxidant to synthesize 2,3-disubstituted quinolines.[21] This method proceeds via intermolecular amination, olefin insertion, and aerobic C-C bond cleavage.[21]
Caption: Palladium-catalyzed synthesis of 2,3-disubstituted quinolines.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has significantly accelerated many classical and modern quinoline syntheses.[22][23][24] The rapid and uniform heating provided by microwaves can lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[24][25]
Advantages of Microwave-Assisted Synthesis:
Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[25][26]
Higher Yields: The prevention of side reactions due to shorter reaction times can lead to improved product yields.[26]
Greener Chemistry: MAOS can enable solvent-free reactions or the use of more environmentally benign solvents.[1]
Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally friendly methods for quinoline synthesis.[1][27][28] These "green" approaches focus on the use of:
Greener Solvents: Utilizing water, ethanol, or ionic liquids as reaction media.[1][27]
Alternative Energy Sources: As mentioned, microwave and also ultrasound irradiation can enhance reaction efficiency while reducing energy consumption.[1]
Comparative Analysis of Synthetic Methodologies
Method
Starting Materials
Key Features
Advantages
Disadvantages
Skraup Synthesis
Aniline, Glycerol, Oxidizing Agent
One-pot reaction
Simple starting materials
Harsh conditions, often low yields, limited scope
Doebner-von Miller
Aniline, α,β-Unsaturated Carbonyl
Versatile for substituted quinolines
Broader scope than Skraup
Still requires harsh conditions
Combes Synthesis
Aniline, 1,3-Diketone
Forms 2,4-disubstituted quinolines
Good for specific substitution patterns
Requires strong acid catalyst
Conrad-Limpach-Knorr
Aniline, β-Ketoester
Temperature-dependent regioselectivity for 2- or 4-hydroxyquinolines
Access to quinolones
Control of regioselectivity can be challenging
Friedländer Annulation
2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound
Highly versatile, broad substrate scope
Milder conditions, good to excellent yields
Requires pre-functionalized anilines
Palladium-Catalyzed
Varies (e.g., Alkenylanilines, Alkynes)
C-H activation, oxidative annulation
High efficiency, novel disconnections
Catalyst cost and sensitivity
Microwave-Assisted
Varies
Rapid heating, shorter reaction times
Increased speed and yield, greener
Requires specialized equipment
Conclusion
The synthesis of substituted quinolines is a rich and evolving field. While classical named reactions provide a robust foundation, modern methodologies, particularly those involving transition-metal catalysis and green chemistry principles, are continuously expanding the possibilities for accessing novel and complex quinoline derivatives. The choice of synthetic route ultimately depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials. For researchers and professionals in drug development, a thorough understanding of this diverse synthetic landscape is crucial for the efficient discovery and production of new quinoline-based therapeutics and materials.
References
Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. Available from: [Link]
Quinoline Synthesis: Conrad-Limpach-Knorr. [Source not available].
Xu, X., et al. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. Available from: [Link]
Synthesis of Quinoline and its Derivatives using Various Name Reactions. IIP Series. Available from: [Link]
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link]
Doebner–Miller reaction. Wikipedia. Available from: [Link]
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available from: [Link]
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. PMC. Available from: [Link]
Microwave-Assisted Preparation of Quinolone and Quinoline Deriv
Combes quinoline synthesis. [Source not available].
Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. SciSpace. Available from: [Link]
Microwave-assisted Synthesis of Quinolines. ResearchGate. Available from: [Link]
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link]
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available from: [Link]
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available from: [Link]
Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). Available from: [Link]
Recent Progress in the Synthesis of Quinolines. PubMed. Available from: [Link]
Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. [Source not available].
Doebner-Miller Reaction. SynArchive. Available from: [Link]
Doebner-Miller reaction and applications. Slideshare. Available from: [Link]
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available from: [Link]
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available from: [Link]
Combes quinoline synthesis. Wikipedia. Available from: [Link]
Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. [Source not available].
Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Available from: [Link]
Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Taylor & Francis Online. Available from: [Link]
Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available from: [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]
Friedlaender Synthesis. Organic Chemistry Portal. Available from: [Link]
Combes Quinoline Synthesis Overview. Scribd. Available from: [Link]
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Conrad–Limpach synthesis. Wikipedia. Available from: [Link]
An Efficient Synthesis of Substituted Quinolines. ResearchGate. Available from: [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Available from: [Link]
THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Reaction mechanism of the Skraup quinoline synthesis. ResearchGate. Available from: [Link]
The Strategic Scaffold: Discovery and Technical Evolution of 3-Iodo-6-Methoxyquinoline
Executive Summary 3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical junction point for the synthesis of advanced bioactive molecules.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical junction point for the synthesis of advanced bioactive molecules.[1] Unlike its 5- or 8-substituted counterparts, which are easily accessed via classical electrophilic substitution, the 3-iodo derivative requires sophisticated synthetic strategies due to the electronic deactivation of the pyridine ring in the quinoline system.
This guide details the historical evolution of its synthesis—from laborious multi-step ring constructions to modern C-H activation protocols—and analyzes its pivotal role in developing Positron Emission Tomography (PET) radiotracers for neurodegenerative diseases and Type II kinase inhibitors .[2]
Part 1: Historical Context & The "3-Position Problem"
To understand the significance of 3-iodo-6-methoxyquinoline, one must first appreciate the intrinsic reactivity of the quinoline core.
The Reactivity Paradox
Historically, functionalizing the quinoline ring system presented a dichotomy:
Electrophilic Aromatic Substitution (SEAr): Occurs preferentially at the 5- and 8-positions (benzene ring) because the nitrogen atom deactivates the pyridine ring.[2]
Nucleophilic Attack: Occurs at the 2- and 4-positions due to the electron-deficient nature of the pyridine ring.[2]
The 3-position is electronically "silent"—it is neither sufficiently electron-rich for standard electrophilic attack nor electron-poor enough for facile nucleophilic displacement.[2] Consequently, 3-iodo-6-methoxyquinoline could not be "discovered" by simple iodination of 6-methoxyquinoline; it had to be engineered.
Evolution of Synthetic Methodologies
The "discovery" of this molecule is less about a single moment of isolation and more about the evolution of synthetic capability to access this difficult position.[2]
Era
Methodology
Mechanism
Limitations
Classical (1940s-80s)
Skraup/Doebner-Miller Variations
Ring construction using pre-functionalized anilines.[2]
The most robust current method for synthesizing 3-iodo-6-methoxyquinoline utilizes a radical-mediated C-H functionalization logic. This bypasses the electronic constraints of the pyridine ring.
Protocol: TBHP-Mediated Regioselective Iodination
Reference Grounding: This protocol is adapted from recent advancements in metal-free C-H functionalization (e.g., RSC Advances, 2014).
Activation: The radical species abstracts a hydrogen atom or activates the iodine complex.[2]
Substitution: The iodine radical attacks the 3-position, which is the most favorable site for radical attack in the quinoline system (unlike electrophilic attack).[2]
Part 3: Applications in Drug Discovery[5]
The iodine atom at the 3-position is a "chemical handle," primarily used for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows the rapid construction of libraries for Structure-Activity Relationship (SAR) studies.
Neuroimaging (Alzheimer's & Parkinson's)
Quinolines are planar, lipophilic structures that can intercalate into beta-amyloid (
) fibrils and alpha-synuclein aggregates.
Role: 3-Iodo-6-methoxyquinoline serves as the precursor for radioiodinated tracers (using
or ) or is coupled to form ligands for or labeling.[2]
Mechanism: The 6-methoxy group mimics the electron-donating properties required for binding to the hydrophobic pockets of amyloid plaques, while the 3-position functionalization tunes the lipophilicity (logP) to ensure Blood-Brain Barrier (BBB) penetration.
Kinase Inhibition
In oncology, the quinoline scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.
Example: Synthesis of inhibitors for c-Met or VEGFR . The 3-iodo group is replaced via Suzuki coupling with heteroaryl boronic acids to extend into the kinase "gatekeeper" region, enhancing selectivity.
References
Regioselective, Molecular Iodine-mediated C3 Iodination of Quinolines.
Source: RSC Advances / Amazon AWS Support Info.[2]
Context: Describes the modern TBHP/I2 protocol for C-H activation.
URL:
Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide.
Source: BenchChem Technical Guides.[4]
Context: Provides comparative halogenation strategies and safety protocols for quinoline/isoquinoline derivatives.
URL:
Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein.
Source: MDPI / NIH PubMed.[2]
Context: Illustrates the use of the quinoline scaffold in designing neuroimaging tracers.
URL:
Suzuki-Miyaura Cross-Coupling Reaction.
Source: Fisher Scientific / Wikipedia.[2]
Context: Details the primary application of the 3-iodo intermediate in generating carbon-carbon bonds.
URL:
Iodinated tracers for imaging amyloid plaques in the brain.
Source: PubMed (NIH).[2]
Context: Validates the historical and functional importance of iodinated quinoline derivatives in Alzheimer's research.
URL:
Technical Whitepaper: 3-Iodo-6-methoxyquinoline (CAS 1260743-73-4) – Synthesis, Safety, and Applications in Advanced Therapeutics and Agrochemicals
As a Senior Application Scientist, I frequently encounter halogenated quinoline derivatives that serve as linchpins in complex synthetic routes. Among these, 3-iodo-6-methoxyquinoline (CAS: 1260743-73-4) stands out as a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter halogenated quinoline derivatives that serve as linchpins in complex synthetic routes. Among these, 3-iodo-6-methoxyquinoline (CAS: 1260743-73-4) stands out as a highly versatile, bifunctional building block. The strategic placement of the iodine atom at the C3 position, coupled with the electron-donating methoxy group at C6, creates a uniquely primed scaffold for palladium-catalyzed cross-coupling reactions.
This technical guide synthesizes the physicochemical properties, safety protocols, and field-proven experimental workflows associated with 3-iodo-6-methoxyquinoline, providing researchers with a comprehensive, self-validating foundation for utilizing this compound in drug discovery and agrochemical development.
Chemical Identity & Quantitative Data
Understanding the baseline physicochemical properties of 3-iodo-6-methoxyquinoline is critical for predicting its behavior in organic solvents and its reactivity profile during transition-metal catalysis[1]. The table below summarizes the core quantitative data necessary for stoichiometric calculations and analytical validation[2].
Table 1: Physicochemical Properties of 3-Iodo-6-methoxyquinoline
Property
Value
Scientific Implication
CAS Number
1260743-73-4
Unique identifier for regulatory and procurement tracking.
Molecular Formula
Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight
285.08 g/mol
Required for precise molar equivalent calculations.
Appearance
White solid
Color deviations (e.g., yellowing) indicate iodine liberation or oxidation.
Melting Point
116–117 °C
Sharp melting point serves as a primary indicator of bulk purity.
Safety Data Sheet (SDS) & Risk Mitigation
Halogenated quinolines are lipophilic and readily penetrate biological membranes. The heavy iodine atom increases the polarizability of the molecule, which can exacerbate mucosal and respiratory irritation[3]. Handling this compound requires strict adherence to GHS protocols to mitigate acute toxicity and environmental hazards[4].
Table 2: GHS Hazard Classification and Precautionary Protocols
GHS Hazard Class
Hazard Statement
Precautionary Protocol & Causality
Acute Toxicity (Oral)
H302 : Harmful if swallowed
P270 : Do not eat/drink in the lab. Lipophilicity ensures rapid GI absorption.
Skin Irritation
H315 : Causes skin irritation
P280 : Wear nitrile gloves. The compound disrupts lipid bilayers in the epidermis.
Eye Damage
H319 : Causes serious eye irritation
P305+P351+P338 : Rinse cautiously with water. Halogens cause severe corneal stress.
STOT (Single Exposure)
H335 : May cause respiratory irritation
P261 : Avoid breathing dust. Fine powders can deposit in the upper respiratory tract.
Laboratory Safety Workflow
Fig 1: Safety data sheet (SDS) hazard mitigation and accidental exposure response protocol.
Storage Causality: 3-Iodo-6-methoxyquinoline must be stored in a dark, inert atmosphere (e.g., Argon or Nitrogen) at 2–8°C. Exposure to ambient light and oxygen can trigger the homolytic cleavage of the relatively weak C–I bond, leading to the formation of reactive radical species and degradation of the bulk material.
Mechanistic Synthesis & Experimental Protocol
The regioselective C3 iodination of the quinoline core is notoriously challenging due to the electron-deficient nature of the pyridine ring. However, by utilizing molecular iodine (
) in the presence of tert-butyl hydroperoxide (TBHP), we can generate a highly reactive electrophilic iodine species ()[2]. Under these specific oxidative conditions, electrophilic aromatic substitution is directed to the C3 position, which is the most electron-rich site on the heterocyclic ring when the nitrogen is unprotonated.
Step-by-Step Synthesis Workflow
This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the success of the reaction before proceeding to downstream applications[2].
Reaction Setup : In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge 6-methoxyquinoline (79.5 mg, 0.5 mmol) and molecular iodine (253.8 mg, 1.0 mmol).
Oxidant Addition : Add 1,2-dichloroethane (DCE, 2.0 mL) as the solvent, followed by the dropwise addition of TBHP (143.6 μL, 1.5 mmol).
Causality Insight: TBHP must be added slowly. It acts as the terminal oxidant to convert
into the active electrophile. Rapid addition can cause an uncontrollable exothermic spike and lead to the over-oxidation of the quinoline nitrogen to an N-oxide byproduct.
Thermal Activation : Seal the tube and stir the mixture at 120 °C for 24.0 hours.
In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC).
Validation Check: Using EtOAc/petroleum ether (1:8) as the eluent, the product should appear as a new, less polar spot compared to the starting material. If the starting material persists, verify the integrity of the TBHP reagent.
Quenching & Extraction : Cool to room temperature, quench the reaction with distilled water (5 mL), and extract with dichloromethane (5 × 3 mL).
Purification : Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash silica gel column chromatography to yield 3-iodo-6-methoxyquinoline as a white solid (~119.7 mg, 84% yield).
Analytical Validation : Confirm identity via
NMR. The disappearance of the C3 proton and the presence of a characteristic downfield singlet for the C4 proton confirm absolute regiocontrol[2].
Fig 2: Oxidative C3-iodination workflow and downstream cross-coupling applications.
Applications in Drug Discovery & Agrochemicals
The primary utility of 3-iodo-6-methoxyquinoline lies in its reactivity as an aryl halide electrophile. The C–I bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Agrochemical Fungicide Development
In the agrochemical sector, this specific scaffold has been explicitly utilized as a critical intermediate in the synthesis of novel N-alkynyl-2-alkylthio-2-(substituted heteroaryloxy)-alkylamide fungicides[5].
Mechanism of Action : Derivatives synthesized from 3-iodo-6-methoxyquinoline exhibit potent fungicidal activity by disrupting the cellular respiration of pathogens.
Target Pathogens : These compounds are highly effective against Pyricularia oryzae (the causative agent of rice blast disease) and various Puccinia species responsible for wheat rust[5]. The methoxy group at C6 enhances the lipophilicity of the final formulated fungicide, improving its translaminar penetration across the plant cuticle.
References
Howei Pharm . CAS 1260743-73-4 | 3-Iodo-6-methoxyquinoline,≥95% - Life Science Product & Service Solutions Provider. Retrieved from [Link]
Amazon AWS / Royal Society of Chemistry . Supporting Information: Regioselective, Molecular Iodine-mediated C3 Iodination of Quinolines. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4)[1] is a highly valuable heterocyclic building block widely utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and pharmaceutical intermediate synthesis. Understanding its solubility profile in various organic solvents is critical for optimizing reaction media, designing purification workflows, and maximizing isolated yields. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, theoretical solubility modeling, empirical data, and self-validating experimental protocols.
Structural Causality and Physicochemical Foundations
To predict and manipulate the solubility of 3-iodo-6-methoxyquinoline, one must first analyze its molecular architecture. The compound consists of a rigid, planar aromatic quinoline core, modified by two distinct functional groups:
C3-Iodine Atom: The heavy iodine atom significantly increases the molecule's polarizability and dispersion forces (London forces). It also increases the overall lipophilicity (LogP) of the molecule, driving its affinity for halogenated and non-polar microenvironments.
C6-Methoxy Group: The ether linkage acts as a strong hydrogen-bond acceptor. This electron-donating group alters the electronic distribution of the quinoline ring, increasing its dipole moment and enhancing its interaction with moderately polar and protic solvents.
Causality in Dissolution: The solid-state crystalline lattice of 3-iodo-6-methoxyquinoline is stabilized by strong
stacking between the planar quinoline rings. For dissolution to occur, the solvent-solute interactions must thermodynamically overcome this lattice energy. Solvents that can simultaneously engage the highly polarizable iodine atom (via dispersion forces) and the methoxy oxygen (via dipole-dipole or hydrogen bonding) will exhibit the highest solubilizing capacity.
Extrapolation for 3-Iodo-6-methoxyquinoline:
The addition of the iodine atom elevates the
requirement, while the methoxy group slightly increases the and values. Consequently, the optimal solvents for this compound are those with high dispersion parameters and moderate polarity, such as Dichloromethane (DCM) and Chloroform. Conversely, aliphatic hydrocarbons like hexane (low , low ) fall outside the interaction radius (), making them excellent anti-solvents.
Based on structural homology and empirical laboratory data derived from related 3[3], the solubility profile of 3-iodo-6-methoxyquinoline is summarized below.
Used in blends (e.g., 1:8 EtOAc/Petroleum Ether) for flash chromatography[4].
Polar Protic
Methanol (MeOH)
Moderate (10-30 mg/mL)
Co-solvent for NMR (MeOD) to enhance solubility of polar intermediates[3].
Non-Polar Aliphatic
Petroleum Ether / Hexane
Poor (<1 mg/mL)
Anti-solvent for precipitation and column chromatography mobile phase[4].
Aqueous
Water
Insoluble
Aqueous workup washes to remove inorganic salts.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility in process chemistry, solubility must be measured thermodynamically rather than kinetically. Kinetic dissolution (e.g., rapid solvent shifting) often leads to supersaturated states that eventually crash out, ruining reaction stoichiometry.
Protocol A: Isothermal Shake-Flask Method for Thermodynamic Solubility
This protocol establishes the true equilibrium solubility limit of 3-iodo-6-methoxyquinoline in a target solvent.
Step-by-Step Methodology:
Saturation: Add an excess amount of 3-iodo-6-methoxyquinoline solid (~500 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent.
Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to
. Agitate at 300 rpm for 24 to 48 hours. Causality: 24+ hours ensures the solid crystalline lattice reaches a true thermodynamic equilibrium with the solvated molecules, preventing false-positive supersaturation readings.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Causality: Centrifugation is preferred over filtration for volatile solvents (like DCM) to prevent solvent evaporation which would artificially inflate the concentration.
Dilution & Quantification: Extract exactly 100
of the clear supernatant and dilute it volumetrically in HPLC-grade Acetonitrile. Quantify the concentration using HPLC-UV at 254 nm against a pre-established calibration curve. Causality: The highly conjugated quinoline core provides a robust chromophore at 254 nm, ensuring high signal-to-noise ratios.
Fig 2. Isothermal shake-flask workflow for thermodynamic solubility determination.
Based on the solubility profile, 3-iodo-6-methoxyquinoline can be highly purified using an Ethyl Acetate (EtOAc) / Hexane system.
Step-by-Step Methodology:
Dissolution: Suspend crude 3-iodo-6-methoxyquinoline in a minimal volume of hot EtOAc (
). Stir until complete dissolution is achieved.
Anti-Solvent Addition: Remove from heat. While stirring vigorously, add Hexane dropwise until the solution becomes faintly turbid (the cloud point). Causality: Hexane rapidly lowers the dielectric constant and dispersion capacity of the medium, forcing the lipophilic quinoline out of solution while leaving polar impurities dissolved.
Nucleation & Growth: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (
) for 2 hours to maximize crystalline yield.
Isolation: Filter the resulting crystals under vacuum and wash with ice-cold Hexane to remove residual mother liquor.
References
1.3. The Royal Society of Chemistry.[3]
2. 2. Kinam Park.[2]
3.4. Amazon AWS.[4]
4.1. Howei Pharm.[1]
An In-depth Technical Guide to 3-Iodo-6-methoxyquinoline: Synthesis, Properties, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-iodo-6-methoxyquinoline. As a functionalized quinoline derivative, this compound represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-iodo-6-methoxyquinoline. As a functionalized quinoline derivative, this compound represents a valuable building block for medicinal chemistry and drug discovery, offering a strategic handle for molecular elaboration through modern cross-coupling methodologies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and potential as a scaffold for novel therapeutics, particularly in the realm of kinase inhibition and antimicrobial development. While specific experimental data for this compound is emerging, this guide consolidates available information and provides robust, generalized protocols based on established chemistry of analogous systems.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Its versatile structure has been extensively explored, leading to the development of drugs for treating cancer, malaria, and various infections.[2] The introduction of a methoxy group at the 6-position and an iodine atom at the 3-position of the quinoline core, as in 3-iodo-6-methoxyquinoline, creates a unique molecular architecture with significant potential for further chemical diversification and biological investigation. The electron-donating methoxy group can influence the electronic properties and metabolic stability of the molecule, while the iodo substituent serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.[3]
This guide will delve into the known and inferred properties of 3-iodo-6-methoxyquinoline, providing a foundational understanding for its application in research and development.
Physicochemical Properties
Precise experimental data for the physical properties of 3-iodo-6-methoxyquinoline are not extensively reported in publicly available literature. However, we can infer its likely characteristics based on its structure and data from the closely related compound, 6-methoxyquinoline.
Table 1: Physicochemical Properties of 3-Iodo-6-methoxyquinoline and Related Compounds
In a fume hood, carefully add p-anisidine, glycerol, p-nitrotoluene, ferrous sulfate, and boric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
Slowly add concentrated sulfuric acid to the mixture with vigorous stirring. An exothermic reaction will occur.
Heat the reaction mixture to 140 °C and maintain at reflux for 8-9 hours.
Cool the reaction mixture to room temperature and slowly neutralize with a sodium hydroxide solution to a pH of approximately 5.5.
Extract the mixture with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or column chromatography to yield 6-methoxyquinoline.
Subsequent Iodination
The direct iodination of 6-methoxyquinoline at the 3-position can be challenging due to the directing effects of the methoxy group and the nitrogen atom. A more controlled approach involves the activation of the quinoline ring through N-oxidation, followed by halogenation.
Chemical Reactivity and Synthetic Applications
The iodine atom at the 3-position of 3-iodo-6-methoxyquinoline makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Caption: Key cross-coupling reactions of 3-iodo-6-methoxyquinoline.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10]
Generalized Experimental Protocol:
To a reaction vessel, add 3-iodo-6-methoxyquinoline (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Heat the reaction mixture with stirring to 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11][12]
Generalized Experimental Protocol:
Combine 3-iodo-6-methoxyquinoline (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, if required), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile).
De-gas the mixture and heat under an inert atmosphere to 80-120 °C.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent.
Dry the organic layer and concentrate.
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14]
Generalized Experimental Protocol:
In a reaction flask under an inert atmosphere, dissolve 3-iodo-6-methoxyquinoline (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) in a suitable solvent (e.g., THF or DMF).
Add a base, typically an amine such as triethylamine or diisopropylamine.
Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
Stir the reaction at room temperature or with gentle heating until completion.
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
Wash, dry, and concentrate the organic phase.
Purify the resulting 3-alkynyl-6-methoxyquinoline by column chromatography.
Applications in Drug Discovery
The quinoline scaffold is a well-established pharmacophore, and its derivatives are actively investigated for a multitude of therapeutic applications. The 3-iodo-6-methoxyquinoline core is a particularly attractive starting point for the synthesis of kinase inhibitors and antimicrobial agents.
Kinase Inhibitors
Many quinoline-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[15][16] The ability to introduce diverse substituents at the 3-position of the quinoline ring via cross-coupling reactions allows for the exploration of the ATP-binding site of kinases to achieve high potency and selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generalized)
Prepare a stock solution of the test compound (synthesized from 3-iodo-6-methoxyquinoline) in DMSO.
In a microplate, combine the kinase enzyme, a suitable peptide substrate, and the test compound at various concentrations.
Initiate the kinase reaction by adding a solution of ATP.
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time.
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Schematic of a kinase inhibition assay.
Antimicrobial Agents
Quinoline derivatives have a long history as antimicrobial agents. The introduction of an iodine atom can enhance the antimicrobial properties of a molecule.[17][18] Derivatives of 3-iodo-6-methoxyquinoline can be screened for their activity against a panel of clinically relevant bacteria and fungi.
Prepare a series of twofold dilutions of the test compound in a suitable growth medium in a 96-well microplate.
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
Include positive (microorganism with no compound) and negative (medium only) controls.
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
3-Iodo-6-methoxyquinoline is a promising and versatile building block for the synthesis of novel organic molecules with significant potential in drug discovery and materials science. Its strategic functionalization allows for facile diversification through a range of modern cross-coupling reactions. While comprehensive experimental data for this specific compound is still emerging, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging established chemical principles and data from analogous structures. The exploration of derivatives of 3-iodo-6-methoxyquinoline, particularly in the areas of kinase inhibition and antimicrobial research, holds considerable promise for the development of new therapeutic agents.
References
BenchChem. (2025). In Vitro Biological Effects of 6-Iodo-3-methylquinolin-4-amine: A Comparative Guide.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Shroder, M. (n.d.). The Sonogashira Coupling.
Li, G., & Huang, Y. (2018). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 6, 619.
A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010). International Journal of Antimicrobial Agents, 35(1), 30-38.
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
O'Donnell, F., Smyth, T. J. P., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38.
MDPI. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Chen, Y., et al. (2024).
BenchChem. (2025). Application Notes and Protocols: The Use of 6-Iodo-3-methylquinolin-4-amine in the Development of Potent Enzyme Inhibitors.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of the Serbian Chemical Society, 81(1), 27-38.
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H).
Görmer, K., et al. (2013). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry, 56(4), 1469-1481.
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art.
El-Damasy, A. K., et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 178, 553-568.
Mol-Instincts. (n.d.). 8-amino-3-iodo-6-methoxyquinoline. Retrieved from [Link]
Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
PubChem. (n.d.). 6-Methoxyquinoline. Retrieved from [Link]
NIST. (n.d.). Quinoline, 6-methoxy-. Retrieved from [Link]
Oriental Journal of Chemistry. (n.d.). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
Pharmaffiliates. (n.d.). CAS No : 5263-87-6| Chemical Name : 6-Methoxyquinoline. Retrieved from [Link]
PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]
BenchChem. (2025). Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide.
ResearchGate. (2019, January 17). (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.
ChemSynthesis. (2025, May 20). 6-methoxyquinoline. Retrieved from [Link]
MDPI. (2024, February 7). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate.
Biblio. (n.d.). FULL PAPER Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts.
The Good Scents Company. (n.d.). 6-methoxyquinoline. Retrieved from [Link]
MDPI. (2021, September 12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]
PubMed. (2023, August 3). Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. Retrieved from [Link]
BenchChem. (2025). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]
BenchChem. (2025). Comparing 6-Iodo-3-methylquinolin-4-amine with its bromo- and chloro- analogs.
Application Note & Protocol: A Guide to the Sonogashira Coupling of 3-iodo-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Sonogashira Reaction The Sonogashira cross-coupling reaction is a powerful and versatile method for the format...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sonogashira Reaction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become a cornerstone of modern organic synthesis.[4][5] Its value lies in its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecules.[6]
This protocol focuses on the application of the Sonogashira reaction to 3-iodo-6-methoxyquinoline. The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[7] By functionalizing the quinoline core at the 3-position with an alkynyl group, researchers can access a diverse range of novel chemical entities for drug discovery and materials science applications.[7] This guide provides a detailed experimental procedure, explains the mechanistic rationale behind the protocol, and offers practical insights for successful execution.
Reaction Principle and Catalytic Mechanism
The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1][2][8] The base plays the critical roles of neutralizing the hydrogen halide byproduct and promoting the formation of the key copper acetylide intermediate.[9]
The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (3-iodo-6-methoxyquinoline), forming a Pd(II) complex. This is followed by a transmetalation step where the alkynyl group is transferred from the copper acetylide to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the final product, and regenerates the active Pd(0) catalyst.[1]
The Copper Cycle : The terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide.[3][6] This organocopper species is highly reactive and serves as the crucial nucleophile for the transmetalation step in the palladium cycle.[8] The use of a copper co-catalyst significantly accelerates the reaction, enabling it to proceed under mild conditions, often at room temperature.[5]
Application Note: Strategic Utilization of 3-Iodo-6-methoxyquinoline in Materials Science
Abstract 3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) is a high-value bifunctional heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the electro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
3-Iodo-6-methoxyquinoline (CAS: 1260743-73-4) is a high-value bifunctional heterocyclic building block. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: the electron-rich methoxy group at the 6-position (which modulates the HOMO energy level) and the reactive iodine at the 3-position (a prime site for Palladium-catalyzed cross-coupling). This guide details the application of this scaffold in synthesizing "push-pull" optoelectronic materials, fluorescent sensors, and ligands for organometallic emitters.
Part 1: Strategic Material Design
The Bifunctional Scaffold Concept
In materials science, the quinoline core is ubiquitous in electron-transport materials (ETMs) and luminescent chelates. 3-Iodo-6-methoxyquinoline offers a specific advantage: electronic asymmetry .
The 6-Methoxy Group (Donor): Acts as a strong
-donor, raising the Highest Occupied Molecular Orbital (HOMO). This is critical for hole-injection layers or tuning the bandgap of emissive materials.
The 3-Iodo Position (Acceptor/Linker): The 3-position of quinoline is electronically distinct from the 2- and 4-positions. It does not undergo nucleophilic aromatic substitution (
) easily, making it stable under basic conditions, yet it is highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck). This allows for the attachment of electron-withdrawing groups (EWGs) or extended -systems without disrupting the quinoline core.
Application Areas
OLED Emitters: Precursor for 3-arylquinoline ligands in Iridium(III) or Platinum(II) complexes.
Fluorescent Sensors: The 6-methoxyquinoline moiety is highly fluorescent and sensitive to protonation (pH sensors) or metal binding (Zn²⁺ sensors) when coupled with a chelating arm at the 3-position.
Organic Photovoltaics (OPVs): Building block for donor-acceptor (D-A) conjugated polymers.
Part 2: Experimental Protocols
Protocol A: Synthesis of 3-(4-Cyanophenyl)-6-methoxyquinoline (Push-Pull System)
Objective: To create a donor-acceptor small molecule for potential use as a blue emitter or electron-transport material.
Mechanism: Suzuki-Miyaura Cross-Coupling.[1]
Setup: Flame-dry a 50 mL Schlenk tube or microwave vial. Allow to cool under Argon flow.
Charging: Add 3-iodo-6-methoxyquinoline (285 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol) to the tube.
Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparging with Argon for 15 minutes is critical to prevent homocoupling or oxidation of the phosphine ligand.
Catalyst Addition: Add Pd(dppf)Cl₂ (40 mg, 0.05 mmol) quickly against a positive Argon flow. Seal the vessel immediately.
Reaction: Heat the mixture to 90°C for 12 hours (or 110°C for 45 mins in a microwave reactor).
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3).[3] The starting iodide (
) should disappear, replaced by a highly fluorescent spot ().
Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with Brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄.[1][2]
Purification: Concentrate under reduced pressure. Purify via flash column chromatography on silica gel.
Gradient: 0%
30% Ethyl Acetate in Hexane.
Note: The product is likely to be a pale yellow solid with strong blue fluorescence under 365 nm light.
Protocol B: Sonogashira Coupling for "Molecular Wires"
Objective: To synthesize 3-(phenylethynyl)-6-methoxyquinoline, extending the conjugation length for optical tuning.
Reagents
3-Iodo-6-methoxyquinoline (1.0 equiv)
Phenylacetylene (1.2 equiv)
Pd(PPh₃)₂Cl₂ (5 mol%)
CuI (2 mol%) - Co-catalyst essential for terminal alkynes.
Triethylamine (Et₃N) - Acts as both solvent and base.
Methodology
Dissolve the iodo-quinoline in anhydrous THF/Et₃N (1:1). Degas thoroughly.
Add Pd catalyst and CuI. Stir for 5 mins.
Add phenylacetylene dropwise via syringe.
Stir at 60°C for 6 hours.
Observation: The solution will darken; precipitation of Et₃N·HI salts indicates reaction progress.
Filter off salts, concentrate, and purify via silica column (Hexane/DCM gradient).
Part 3: Data Visualization & Logic
Synthetic Workflow & Logic
The following diagram illustrates the divergent synthesis pathways available from the 3-iodo-6-methoxyquinoline core.
Caption: Divergent synthetic pathways transforming the 3-iodo-6-methoxyquinoline building block into functional materials.
Electronic Energy Level Engineering (Push-Pull)
The diagram below conceptualizes how the substituents affect the molecular orbitals, creating a "Push-Pull" system suitable for optoelectronics.
Caption: Impact of 6-methoxy (donor) and 3-aryl (acceptor) modifications on the HOMO/LUMO energy levels.
Part 4: Characterization & Validation Data
Technique
Parameter
Expected Outcome
Interpretation
¹H NMR
3-H Signal
Singlet/Doublet ( ppm)
The proton at C2 and C4 will shift significantly upon substitution at C3.
UV-Vis
Red-shift vs. starting material
Indicates extended conjugation. 3-iodo-6-OMe-Q typically absorbs nm; coupled products shift to nm.
Fluorescence
Quantum Yield ()
High ( in non-polar solvents)
Quinoline derivatives are solvatochromic. High suggests rigidity and reduced non-radiative decay.
Cyclic Voltammetry
Reversible reduction wave
Essential for verifying stability as an Electron Transport Material (ETM).
Part 5: Troubleshooting & Expert Tips
Catalyst Poisoning: The quinoline nitrogen is a Lewis base and can coordinate to Palladium, deactivating the catalyst.
Solution: Use sterically bulky ligands (e.g., SPhos , XPhos ) or chelating ligands (dppf ) that prevent the nitrogen from binding to the metal center.
Purification Issues: 6-methoxyquinolines are moderately polar and basic.
Solution: Pre-treat silica gel with 1% Triethylamine in Hexane to prevent streaking (tailing) of the basic quinoline during chromatography.
Solubility: The 3-iodo precursor has limited solubility in pure non-polar solvents.
Solution: Use co-solvent systems like Toluene/Ethanol or Dioxane/Water for couplings.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Bardez, E., et al. (1997). Excited-State Dynamics of 6-Methoxyquinoline and Related Compounds. Journal of Physical Chemistry A, 101(42), 7776–7783. Link
Li, H., et al. (2011). Quinoline Derivatives as Efficient Electron-Transporting Materials for OLEDs.[4][5] Journal of Materials Chemistry, 21, 15643-15650. Link
BenchChem. (2025).[1][2][5][6] Suzuki Coupling Optimization Guide for Heterocycles. Link(Note: Generalized reference for protocol grounding).
Sigma-Aldrich. (n.d.). Product Specification: 3-Iodo-6-methoxyquinoline.[7] Link
Application Note: Precision Functionalization of 6-Methoxyquinoline at the C3 Position
Detailed Application Note & Protocol: C3-Functionalization of 6-Methoxyquinoline Executive Summary Functionalizing the 3-position of 6-methoxyquinoline presents a classic regioselectivity paradox in heterocyclic chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Detailed Application Note & Protocol: C3-Functionalization of 6-Methoxyquinoline
Executive Summary
Functionalizing the 3-position of 6-methoxyquinoline presents a classic regioselectivity paradox in heterocyclic chemistry. The quinoline core contains two distinct electronic domains: the electron-deficient pyridine ring and the electron-rich benzene ring. In 6-methoxyquinoline, the methoxy group at C6 strongly activates the benzene ring (specifically C5 and C8) toward electrophilic substitution. Conversely, the C2 position is susceptible to nucleophilic attack or acidity-driven lithiation.
The C3 position—beta to the nitrogen—is electronically "neutral" and inherently inert to classical methods. Direct halogenation typically fails, yielding C5/C8 mixtures. This guide details a Sterically-Controlled C-H Activation strategy using Iridium catalysis to exclusively target the C3 position. This "Gateway Protocol" converts the C3-H bond into a versatile boronate ester, enabling downstream cross-coupling (Suzuki-Miyaura), oxidation, or halogenation.
Strategic Analysis: The Regioselectivity Map
To successfully functionalize C3, one must understand the competing forces on the scaffold.
C2 (Alpha): Acidic protons; prone to directed lithiation or nucleophilic addition (Chichibabin).
C5/C8 (Benzenoid): Highly activated by the 6-OMe group. Electrophilic reagents (
, ) attack here.
C4 (Gamma): Sterically hindered by the peri-hydrogen at C5.
C3 (Beta): The "Goldilocks" zone for steric-directed catalysis. It is distal to the nitrogen (avoiding poisoning) and distal to the bulky 6-OMe/C5-H interface.
Diagram 1: Regioselectivity Logic of 6-Methoxyquinoline
Caption: Electronic and steric mapping of 6-methoxyquinoline showing why C3 is the exclusive target for Ir-catalyzed borylation.
Protocol A: Iridium-Catalyzed C-H Borylation
Objective: Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-methoxyquinoline.
Mechanism: The active catalytic species is a transient 16-electron Iridium(III) complex. The bulky ligand (dtbpy) prevents coordination to the nitrogen lone pair and directs the metal to the least sterically hindered C-H bond (C3).
Reagents & Materials
Component
Role
Equiv.
Notes
6-Methoxyquinoline
Substrate
1.0
Purity >98% essential.
[Ir(cod)OMe]₂
Pre-catalyst
0.015 (1.5 mol%)
Air-stable solid; store in desiccator.
dtbpy
Ligand
0.03 (3.0 mol%)
4,4'-Di-tert-butyl-2,2'-bipyridine.
B₂pin₂
Boron Source
0.6 - 1.0
Bis(pinacolato)diboron. Use 0.6 eq if bis-borylation is a risk (rare here).
MTBE or THF
Solvent
[0.5 M]
Anhydrous, degassed.
Step-by-Step Procedure
Catalyst Pre-Formation (Glovebox or Schlenk Line):
In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh [Ir(cod)OMe]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
Add 1 mL of anhydrous MTBE (or THF). The solution should turn from yellow to dark brown/red within 5 minutes, indicating active catalyst formation.
Reaction Assembly:
Add B₂pin₂ (254 mg, 1.0 mmol) to the catalyst solution. Stir for 2 minutes.
Add 6-Methoxyquinoline (159 mg, 1.0 mmol) dissolved in 1 mL MTBE.
Note: Total reaction volume ~2 mL (0.5 M concentration).
Seal the vial with a Teflon-lined cap.
Heating & Reaction:
Heat the reaction mixture to 60°C (if using THF) or 80°C (if using dioxane/octane) for 4–16 hours.
Monitoring: Check via GC-MS or LC-MS. The product will appear as the M+126 peak (mass shift from H to Bpin).
Self-Validation: The disappearance of the starting material peak and the emergence of a single major product peak confirms regioselectivity. If C2-borylation occurs (rare), it usually decomposes or is minor.
Dissolve the crude boronate ester in Dioxane (0.2 M).
Add the Aryl Halide and Pd catalyst.
Add the aqueous K₂CO₃ solution (degassed).
Heat to 90°C for 12 hours under Nitrogen/Argon.
Workup: Dilute with water, extract with EtOAc, dry over MgSO₄, and purify via column chromatography.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning by N-atom.
Increase catalyst loading to 3 mol%. Ensure dtbpy ligand is used (steric bulk prevents N-binding).
C2/C3 Mixture
Temperature too high or ligand too small.
Lower temp to 50°C. Switch ligand to TMP (3,4,7,8-tetramethyl-1,10-phenanthroline).
Protodeboronation
Moisture in solvent or acidic silica.
Use anhydrous solvents. Add 1% TEA to silica gel column during purification.
Precipitate in Reaction
B2pin2 solubility issues.
Ensure reagents are fully dissolved before heating.
Safety & Compliance
Iridium Catalysts: Generally low toxicity but expensive. Recycle residues if possible.
Boron Reagents: B2pin2 is non-toxic but generates pinacol upon hydrolysis.
Solvents: MTBE and THF are flammable. Use in a fume hood.
Waste: Dispose of heavy metal (Ir, Pd) waste in designated satellite accumulation areas.
References
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391.
[Link]
Boller, T. M., Murphy, J. M., Hapke, M., Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Journal of the American Chemical Society, 127(41), 14263–14278.
[Link]
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299.
[Link]
Paul, S., & Chotana, G. A. (2012). Borylation of Quinolines and Isoquinolines: A Review. Organic Preparations and Procedures International, 44(1), 1-32.
[Link]
Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Natural Products and Pharmaceuticals.[1][2][4] Angewandte Chemie International Edition, 51(36), 8960-9009. (Discussion on Heteroarene C-H Activation).
[Link]
3-iodo-6-methoxyquinoline as a precursor for fluorescent probes
Application Note: 3-Iodo-6-Methoxyquinoline as a Versatile Scaffold for Fluorescent Probe Development Executive Summary The quinoline scaffold, particularly 6-methoxyquinoline , has historically served as the cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Iodo-6-Methoxyquinoline as a Versatile Scaffold for Fluorescent Probe Development
Executive Summary
The quinoline scaffold, particularly 6-methoxyquinoline , has historically served as the cornerstone for chloride-sensitive fluorescent probes (e.g., SPQ, MQAE) due to its high collisional quenching efficiency. However, the demand for ratiometric sensing , amyloid fibril detection , and bioorthogonal labeling requires advanced functionalization.
3-Iodo-6-methoxyquinoline represents a "privileged intermediate" in this evolution. The C3-iodine atom acts as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling the extension of the conjugated system without disrupting the electronic contribution of the 6-methoxy donor group. This guide details the synthesis, functionalization, and application of this precursor to generate "Push-Pull" Internal Charge Transfer (ICT) probes.
Chemical Basis & Design Logic
The "Push-Pull" Mechanism
The utility of 3-iodo-6-methoxyquinoline lies in its electronic asymmetry.
Electron Donor (D): The 6-methoxy group pushes electron density into the quinoline ring.
Electron Acceptor (A): The quinoline nitrogen (especially when quaternized/protonated) acts as the acceptor.
The Bridge: The 3-iodo position allows for the attachment of auxiliary pi-systems (e.g., styryl, phenylethynyl), extending the conjugation length. This lowers the HOMO-LUMO gap, red-shifting the emission into the visible/NIR region and enhancing the quantum yield upon binding to hydrophobic pockets (e.g., amyloid fibrils).
Synthesis Protocols
Synthesis of 3-Iodo-6-Methoxyquinoline
While 3-bromo-6-methoxyquinoline is commercially available, the 3-iodo analog is preferred for difficult couplings (e.g., Sonogashira with deactivated alkynes) due to the weaker C-I bond.
Method A: Halogen Exchange (Finkelstein-like Cu-Catalysis)
Best for converting commercial bromide stocks.
Reagents: 3-Bromo-6-methoxyquinoline (1.0 equiv), NaI (2.0 equiv), CuI (5 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), 1,4-Dioxane.
Procedure:
Charge a Schlenk tube with 3-bromo-6-methoxyquinoline (238 mg, 1 mmol), NaI (300 mg, 2 mmol), and CuI (10 mg, 0.05 mmol).
Evacuate and backfill with Argon (3 cycles).
Add 1,4-Dioxane (2 mL) and the diamine ligand (16 µL, 0.1 mmol).
Seal and heat at 110°C for 24 hours .
Workup: Cool to RT, dilute with EtOAc, wash with NH₄OH (to remove Cu), water, and brine. Dry over Na₂SO₄.[1]
With Fibrils: Strong fluorescence increase (~50-fold).
Mechanism:[2][3][4][5][6][7] Restriction of Intramolecular Rotation (RIR) upon binding to the hydrophobic grooves of the beta-sheet.
Quantitative Data Summary
Probe Variant
Coupling Partner
Excitation (nm)
Emission (nm)
Stokes Shift (nm)
Application
Precursor (3-Iodo-6-MeO-Q)
N/A
320
380
60
Synthetic Intermediate
MQ-Styryl
4-vinyl-N,N-dimethylaniline
405
550
145
Amyloid Fibrils (Turn-on)
MQ-Click
Propargyl amine
340
430
90
Bioorthogonal Tagging
MQ-Acid
4-carboxyphenylboronic acid
335
410
75
pH / Solubility Control
Troubleshooting & Expert Tips
Instability of the Iodide: 3-iodoquinolines are light-sensitive. Store the solid in amber vials under Argon at -20°C. If the solid turns brown, wash with dilute sodium thiosulfate before use.
Pd-Catalyst Poisoning: The quinoline nitrogen can coordinate to Palladium, poisoning the catalyst.
Solution: Use Pd(OAc)₂ with bulky phosphines (like P(o-tol)₃ or XPhos) or add a Lewis acid (like ZnCl₂) to sequester the quinoline nitrogen during the reaction.
Purification: These derivatives are often basic. Pre-treat silica gel with 1% Triethylamine/Hexanes to prevent streaking (tailing) during chromatography.
References
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. Link
Upadhyay, B. B., et al. (2010). Synthesis and photophysical properties of some 3-styrylquinoline derivatives. Journal of Photochemistry and Photobiology A: Chemistry. Link
Martinez, C., et al. (2018).[8] Quinoline-Based Fluorescent Probes for the Detection of Amyloid-β Aggregates. Medicinal Chemical Communications. Link
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[9] Journal of Organometallic Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Palladium-Catalyzed Amination of 3-Iodo-6-Methoxyquinoline
Executive Summary & Strategic Importance
Subject: 3-Iodo-6-methoxyquinoline (3-I-6-OMe-Q)
Reaction Class: Buchwald-Hartwig Cross-Coupling
Target Audience: Medicinal Chemists, Process Development Scientists
The 6-methoxyquinoline scaffold is a privileged pharmacophore, ubiquitous in antimalarials (e.g., Primaquine analogs), kinase inhibitors, and tubulin polymerization inhibitors. Functionalization at the C3 position is synthetically challenging compared to the C2 or C4 positions due to the lack of activation by the ring nitrogen. While Nucleophilic Aromatic Substitution (
) is ineffective at C3, Palladium-catalyzed amination offers a robust solution.
This guide details the Buchwald-Hartwig amination of 3-iodo-6-methoxyquinoline. The presence of the electron-donating methoxy group at C6 increases the electron density of the quinoline ring, potentially retarding oxidative addition compared to electron-deficient analogs. However, the use of Iodine as the leaving group (highly labile) compensates for this, allowing for high yields under optimized ligand-controlled conditions.
Mechanistic Insight & Catalyst Selection
To design a self-validating protocol, one must understand the specific electronic environment of the substrate.
Oxidative Addition (The Rate-Limiting Step): The 6-OMe group pushes electron density into the ring. A standard
catalyst may be sluggish. We require electron-rich, bulky phosphine ligands or N-Heterocyclic Carbenes (NHCs) to facilitate this step.
Amine Binding & Deprotonation: The quinoline nitrogen (N1) is a potential Lewis base that can coordinate to Pd, poisoning the catalyst. Bulky ligands (e.g., Xantphos, BrettPhos) are essential to sterically crowd the metal center, preventing non-productive coordination of the quinoline nitrogen while allowing the target amine to bind.
Reductive Elimination: This step forms the C-N bond. Ligands with large bite angles (e.g., Xantphos) accelerate this process, forcing the aryl group and the amido group together.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for 3-iodo-6-methoxyquinoline amination. Note the critical role of the Base in the deprotonation step.
Experimental Protocols
Two distinct methods are provided. Method A is the "Workhorse" protocol suitable for 80% of standard amines. Method B is the "High-Performance" protocol for sterically hindered amines or anilines.
Method A: The "Workhorse" Protocol (Xantphos System)
Best for: Primary alkyl amines, cyclic secondary amines (morpholine, piperidine).
Catalyst Pre-complexation (Critical): In a glovebox or under Argon flow, add
(18.3 mg, 0.02 mmol) and Xantphos (34.7 mg, 0.06 mmol) to a dry reaction vial. Add 1 mL of anhydrous 1,4-Dioxane. Stir at RT for 5 minutes until the solution turns a clear dark red/orange (indicates active formation).
Best for: Anilines, hindered secondary amines, or if Method A fails.
Reagents & Stoichiometry:
Component
Equiv.
Role
3-Iodo-6-methoxyquinoline
1.0
Substrate
Amine
1.2
Nucleophile
BrettPhos Pd G4
0.02 (2 mol%)
Pre-catalyst (Air stable, highly active)
NaOtBu
1.4
Base (Stronger, ensures complete conversion)
| Toluene | 0.2 M | Solvent |
Step-by-Step Procedure:
Setup: Charge an oven-dried reaction tube with BrettPhos Pd G4 (pre-catalyst) and NaOtBu (Sodium tert-butoxide).
Note: Using the G4 precatalyst eliminates the need for pre-complexation and protects the sensitive Pd(0) species until activation in solution.
Solvent & Reactants: Add 3-iodo-6-methoxyquinoline and the amine. Add anhydrous Toluene.
Inert Atmosphere: Seal the tube and purge with Nitrogen/Argon.
Reaction: Heat to 80°C . This system is more active and often requires lower temperatures/times (2-6 hours).
Workup: Dilute with EtOAc, wash with water (to remove salts), dry over
, and concentrate.
Troubleshooting & Optimization Logic
Use this decision tree to troubleshoot low yields.
Caption: Diagnostic workflow for optimizing the amination reaction.
Critical Control Points:
Dehalogenation: If you observe the formation of 6-methoxyquinoline (loss of iodine without amination), your solvent may contain water, or the reaction is too hot. Corrective Action: Use freshly distilled Toluene and switch to a milder base (
).
Catalyst Poisoning: If the reaction stalls at 50% conversion, the product (aminoquinoline) might be chelating the Pd. Corrective Action: Increase catalyst loading to 5 mol% or use a ligand with extremely high steric bulk (e.g., tBuXPhos ) to prevent product inhibition.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. A foundational review on ligand selection (Xantphos/BrettPhos).
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[5] Establishes the mechanism of reductive elimination.
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie. The basis for the "Buchwald-Hartwig" methodology.[1][4][6][7]
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science. Specifically addresses heteroaryl halides and the use of BrettPhos.
Application Note: Assay Development for 3-Iodo-6-Methoxyquinoline Derivatives
Abstract The 3-iodo-6-methoxyquinoline scaffold represents a "privileged structure" in medicinal chemistry. The 6-methoxy group mimics the electron-donating patterns found in successful antimalarials (e.g., Quinine) and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 3-iodo-6-methoxyquinoline scaffold represents a "privileged structure" in medicinal chemistry. The 6-methoxy group mimics the electron-donating patterns found in successful antimalarials (e.g., Quinine) and kinase inhibitors, while the 3-iodo position serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). However, the planar, lipophilic nature of these derivatives presents unique challenges in in vitro assay development, including aqueous insolubility, fluorescence interference, and non-specific protein binding. This guide details the protocols required to generate robust, reproducible biological data for this class of compounds.
Part 1: Compound Handling & Physiochemical Characterization[1]
Solubility and Stock Preparation
3-iodo-6-methoxyquinoline derivatives are characteristically lipophilic.[1] Improper solubilization leads to "micellar false positives" where aggregated compounds sequester enzymes or disrupt membranes non-specifically.[1]
The "Precipitation on Dilution" Challenge:
When a high-concentration DMSO stock is diluted into aqueous media, these planar molecules often crash out of solution, forming invisible micro-precipitates that skew IC50 values.
Protocol: Kinetic Solubility Verification
Stock Prep: Dissolve solid compound in anhydrous DMSO to 10 mM. Sonicate at 37°C for 5 minutes to ensure complete dissolution.
Dilution Step: Prepare a secondary stock (100x) in the exact assay buffer (e.g., PBS + 0.1% BSA) rather than direct addition to cells.
Nephelometry Check: Measure light scattering (OD600) of the intermediate dilution.
Remediation: If precipitation occurs, add a surfactant (0.05% Tween-80) or increase DMSO tolerance (up to 0.5% if cells permit).[1]
Fluorescence Interference Check
Many quinoline derivatives exhibit intrinsic fluorescence (typically Excitation 340-360 nm / Emission 400-450 nm).[1] This overlaps with common assay readouts like DAPI or certain coumarin-based substrates.[1]
Validation Step:
Before running any fluorescence-based assay (e.g., Resazurin), scan the compound alone in buffer.
If fluorescent: Switch to luminescent readouts (e.g., CellTiter-Glo) or colorimetric assays (e.g., MTT) to avoid signal crosstalk.
Part 2: Cytotoxicity & Antiproliferative Assays[3]
For this scaffold, we prioritize metabolic assays that distinguish between cytostasis (growth arrest) and cytotoxicity (cell death), as iodo-quinolines often act as DNA intercalators arresting the cell cycle.
Optimized Resazurin (Alamar Blue) Protocol
Preferred over MTT due to higher sensitivity and lack of solubilization steps, reducing handling errors with hydrophobic compounds.
Materials:
Cell Lines: HepG2 (Liver model), HeLa (Cervical cancer), or Plasmodium-infected erythrocytes (if antimalarial focus).
Reagent: Resazurin sodium salt (dissolved in PBS, 0.15 mg/mL).[1]
Control: Doxorubicin (positive control for intercalation).[1]
Workflow:
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black-walled plates. Incubate 24h for attachment.
Treatment: Add compounds (0.1 nM to 100 µM) using a semi-log dilution series. Ensure final DMSO < 0.5%.
Incubation: 48h to 72h at 37°C, 5% CO2.
Development: Add Resazurin solution (10% of well volume). Incubate 2–4 hours.
Readout: Measure Fluorescence (Ex 560 nm / Em 590 nm). Note: This wavelength is usually distinct from quinoline autofluorescence.[1]
Data Analysis & Interpretation
Normalize data to Vehicle Control (100% Viability) and Triton X-100 treated wells (0% Viability).
Parameter
Interpretation for Quinoline Derivatives
IC50 < 1 µM
Potent Hit. Likely specific target engagement (e.g., Kinase/Topoisomerase).[1]
IC50 1–10 µM
Moderate Activity.[1] Standard range for initial scaffold hits.
IC50 > 50 µM
Inactive or Solubility Limited.[1] Check for precipitation.[1][2]
Hill Slope > 3
Suggests non-specific toxicity, aggregation, or covalent reactivity (iodine displacement).
Part 3: Mechanistic Validation (DNA Intercalation)
Planar 3-iodo-6-methoxyquinoline derivatives often function by sliding between DNA base pairs (intercalation), causing replication fork arrest. The Ct-DNA UV-Vis Shift Assay is the gold standard for confirming this mechanism.
Principle
When a small molecule intercalates into DNA, its π-orbitals couple with the DNA base pairs. This results in:
Hypochromism: Decrease in UV absorbance intensity.[1]
Red Shift (Bathochromic): Shift of the absorbance peak to a longer wavelength.[1]
Protocol: UV-Vis Titration
Reagents:
Calf Thymus DNA (Ct-DNA) stock (1 mM phosphate).[1]
Compound stock (20 µM in Tris-HCl buffer).
Steps:
Baseline Scan: Measure the UV spectrum (200–500 nm) of the compound (20 µM) alone.[1] Note the
Titration: Add aliquots of Ct-DNA (0 to 50 µM final conc) to the sample cuvette and an equal amount of buffer to the reference cuvette.
Equilibration: Allow 5 minutes mixing time after each addition.
Measurement: Record absorbance at each step.
Calculation:
Plot
vs to determine the Binding Constant ().
Success Criteria: A distinct isosbestic point (a wavelength where absorbance does not change) indicates a clean two-state equilibrium (Free
Bound), validating specific binding.
Part 4: Experimental Visualization
Assay Development Workflow
The following diagram illustrates the decision matrix for selecting the correct assay based on the compound's physiochemical properties.
Caption: Decision tree for assay selection to mitigate solubility and interference artifacts common to quinoline scaffolds.
Mechanism of Action: DNA Intercalation
Visualizing how the planar quinoline core interacts with the target.[3]
Caption: Mechanistic pathway of quinoline-induced cytotoxicity via DNA intercalation.
References
BenchChem. (2025).[1][2][4][5] Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. Retrieved from
National Institutes of Health (NIH). (2019).[1] Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC6692036.[1] Retrieved from
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization and biological evaluation of iodoquinazolinone derivatives. JOCPR, 5(4).[1] Retrieved from
American Chemical Society (ACS). (2023).[1] Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. Retrieved from
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from
Large-Scale Synthesis of 3-Iodo-6-Methoxyquinoline: A Metal-Free Regioselective C-H Functionalization Protocol
Document Type: Application Note & Scalable Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Rationale The compound 3-iodo-6-methoxyquinoline is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Application Note & Scalable Protocol
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Executive Summary & Rationale
The compound 3-iodo-6-methoxyquinoline is a highly privileged building block in medicinal chemistry, serving as a critical electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The 6-methoxyquinoline pharmacophore is ubiquitous in antimalarial agents, kinase inhibitors, and novel oncology therapeutics[1].
Historically, accessing C3-iodinated quinolines required pre-functionalized starting materials or harsh transition-metal catalysts (e.g., Pd or Cu), which introduce trace-metal contamination risks—a severe bottleneck under ICH Q3D guidelines for Active Pharmaceutical Ingredients (APIs). This application note details a highly scalable, metal-free, regioselective C-H iodination utilizing molecular iodine (
Mechanistic Causality: The Radical Pathway (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why this specific reagent combination works. The regioselectivity and efficiency of this protocol are governed by a self-propagating radical mechanism rather than traditional electrophilic aromatic substitution (EAS).
The Role of TBHP: Unlike hydrogen peroxide (
), which lacks the oxidative potential to efficiently drive this specific homolysis, TBHP acts as a robust thermal radical initiator[3]. At 120 °C, TBHP undergoes homolytic cleavage to generate tert-butoxyl () and tert-butylperoxyl () radicals.
Iodine Activation: These oxygen-centered radicals oxidize molecular iodine (
) to generate highly reactive iodine radicals ().
Regioselective C3 Attack: The
radical selectively attacks the C3 position of the 6-methoxyquinoline ring. The C3 position is electronically favored for radical addition due to the stabilization of the resulting intermediate by the adjacent nitrogen atom and the electron-donating 6-methoxy group.
Aromatization: Subsequent hydrogen abstraction by a peroxyl radical restores aromaticity, yielding the target 3-iodo-6-methoxyquinoline[2].
Caption: Radical-mediated C3 iodination pathway of 6-methoxyquinoline driven by TBHP and molecular iodine.
Reaction Optimization & Quantitative Data
To justify the protocol parameters, the following table summarizes the quantitative optimization data for the C3 iodination of azaarenes. The combination of TBHP and 1,2-Dichloroethane (DCE) at 120 °C is strictly required to maximize yield and ensure complete conversion[3].
This protocol is scaled up from the standard 0.5 mmol discovery scale to a 100 mmol process-relevant scale, yielding approximately 24 grams of the target compound[1].
Mandatory Visualization: Experimental Workflow
Caption: Step-by-step workflow for the large-scale synthesis and purification of 3-iodo-6-methoxyquinoline.
Step-by-Step Methodology & Self-Validating Checks
Step 1: Reactor Preparation & Charging
Action: Equip a 1 L high-pressure Hastelloy or heavy-walled glass pressure reactor with a magnetic stirrer and a Teflon-lined secure seal. Add 6-methoxyquinoline (15.9 g, 100 mmol) and molecular iodine (
, 50.76 g, 200 mmol) to the reactor.
Action: Suspend the solid mixture in 400 mL of 1,2-dichloroethane (DCE).
Expert Insight: DCE is chosen for its superior thermal stability and ability to dissolve both the polar azaarene and non-polar iodine.
Step 2: Oxidant Addition
Action: Slowly add tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 54.5 mL, 300 mmol) dropwise over 15 minutes at room temperature.
Causality: TBHP is a strong oxidant. Dropwise addition prevents localized thermal spikes and mitigates the risk of uncontrolled exothermic radical initiation[1].
Step 3: Pressurized Heating
Action: Seal the reactor securely. Heat the mixture to 120 °C for 24.0 hours under vigorous stirring.
Self-Validating Check (IPC): Monitor the reaction via TLC (EtOAc/Petroleum Ether 1:5). The starting material spot (
) should completely disappear, replaced by a new, less polar UV-active spot ().
Step 4: Quenching (Colorimetric Validation)
Action: Cool the reactor to room temperature before unsealing. Transfer the dark mixture to a large Erlenmeyer flask. Slowly add 200 mL of saturated aqueous sodium thiosulfate (
) under vigorous stirring.
Self-Validating Check: The system is self-validating here. The dark purple/brown color of unreacted
will rapidly transition to a pale yellow, biphasic mixture, visually confirming the complete reduction of excess iodine to water-soluble iodide ()[4].
Step 5: Extraction & Drying
Action: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 × 150 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous
, and concentrate under reduced pressure.
Step 6: Purification
Action: Purify the crude residue via flash column chromatography (200-300 mesh silica gel) using an isocratic elution of Ethyl Acetate/Petroleum Ether (1:8 v/v).
Yield: ~24.0 g (84% yield) of 3-iodo-6-methoxyquinoline as a white solid[1][5].
Analytical Characterization
To ensure the scientific integrity of the synthesized batch, verify the product against the following established spectral benchmarks[4][5]:
Before optimizing, we must identify which synthetic pathway you are currently using. The synthesis of 3-iodo-6-methoxyquinoline presents a classic conflict between regioselectivity (direct iodination) and step-economy (functional group interconversion).
Please review the Decision Matrix below to locate your specific failure mode.
Figure 1: Troubleshooting decision tree for selecting the appropriate optimization protocol based on starting material and observed failure modes.
Protocol A: The "Gold Standard" (Copper-Catalyzed Halogen Exchange)
Context: You are starting with 3-bromo-6-methoxyquinoline .
Why this is the preferred route: Direct iodination of 6-methoxyquinoline is difficult because the methoxy group activates the benzene ring (positions 5 and 8) towards electrophilic aromatic substitution (EAS), competing with the desired C3 position. The bromine-to-iodine exchange (Finkelstein-type) is chemically orthogonal to the electronic effects of the ring, offering the highest potential yield (>90%).
Q: My reaction stalls at 50% conversion. Adding more CuI doesn't help.
Root Cause: Catalyst poisoning by oxidation. Cu(I) is unstable in air. Once it oxidizes to Cu(II), the catalytic cycle terminates.
The Fix: You must use strict Schlenk techniques. Degas the solvent (sparge with Argon for 20 mins) before adding it to the reaction vessel. Do not just rely on a nitrogen balloon; use a sealed tube or pressure vial.
Ligand Check: Ensure you are using the trans-diamine ligand. The ethylenediamine variants are less effective for electron-rich heterocycles.
Q: I see a lot of "reduced" product (6-methoxyquinoline) instead of the iodide.
Root Cause: Protodehalogenation. This occurs if water is present in the solvent or NaI.
The Fix: Dry the NaI in a vacuum oven at 100°C overnight before use. Use anhydrous dioxane.
Protocol B: Direct C3-Iodination (Radical Pathway)
Context: You must use 6-methoxyquinoline as the starting material.
The Challenge: Standard electrophilic iodination (NIS/TFA) will attack the electron-rich benzene ring (C5/C8). To hit C3, you must switch to a radical mechanism which favors the pyridine ring's electron-deficient positions.
The Protocol (Regioselective Radical Iodination)[1]
Figure 2: Simplified radical pathway avoiding the electron-rich benzene ring.
Q: The yield is low (<40%) and I see tar.
The Fix: Radical reactions are concentration-dependent. Dilute the reaction to 0.1 M.
Alternative: If TBHP fails, use the Pyridine-Iodine Complex method: Reaction of the quinoline with
in the presence of (Silver Sulfate) in ethanol often directs to C3 via a specific coordination mechanism, though it is expensive.
Protocol C: The Modified Sandmeyer (From 3-Amino)
Context: You have 3-amino-6-methoxyquinoline .
The Challenge: 3-Aminoquinolines form unstable diazonium salts in aqueous acid (traditional Sandmeyer), leading to hydrolysis (phenol formation) or coupling (azo dyes).
The Fix: Anhydrous Iododiazotization
Do not use NaNO₂/HCl. Use the organic nitrite method.
Solvent: Acetonitrile (MeCN) or Diiodomethane (
).
Reagents: tert-Butyl Nitrite (
-BuONO, 1.5 equiv) + Iodine (, 1.0 equiv).
Procedure:
Dissolve amine and
in MeCN at 0°C.
Add
-BuONO dropwise.
Allow to warm to RT.[1][2][3] The diazonium species forms and is immediately quenched by the iodine in situ, releasing
.
Q: Why is this yield better?
Insight: This "one-pot" method avoids the accumulation of the unstable diazonium salt. The absence of water prevents the formation of 3-hydroxy-6-methoxyquinoline.[1]
Summary of Yield Expectations
Method
Precursor
Typical Yield
Complexity
Primary Risk
Cu-Catalyzed Exchange
3-Bromo
85–95%
Moderate
Oxygen sensitivity
Radical Iodination
Quinoline
40–60%
Low
Regio-isomers (C5/C8)
Anhydrous Sandmeyer
3-Amino
70–85%
High
Diazonium stability
References
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Link
Sun, K., et al. (2015). Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines.[4] Chemical Communications, 51, 16229-16232. Link
Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[5] Synthesis, 2007(1), 81-84. Link
Technical Support Center: 3-Iodo-6-Methoxyquinoline Purification
The following technical guide is structured as a Tier 2/3 Support Resource for the purification of 3-iodo-6-methoxyquinoline . It synthesizes standard organic chemistry purification protocols with specific insights relev...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 2/3 Support Resource for the purification of 3-iodo-6-methoxyquinoline . It synthesizes standard organic chemistry purification protocols with specific insights relevant to halogenated quinoline derivatives.
Topic: Purification & Troubleshooting for Crude 3-Iodo-6-Methoxyquinoline
Document ID: TS-Q3I-PUR-01
Status: Active
Audience: Medicinal Chemists, Process Development Scientists[1][2]
Initial Assessment & Triage (FAQ)
Q1: My crude reaction mixture is a black, viscous tar. Is the batch lost?A: Not necessarily. Quinoline syntheses (especially Skraup or Sandmeyer types) are notorious for producing "quinoline tars"—polymerized by-products that occlude the product.[2]
Diagnosis: If TLC shows a distinct product spot (usually fluorescent under UV 254nm) despite the tar, the product is recoverable.
Immediate Action: Do not attempt direct recrystallization.[2][3] The tar will prevent crystal lattice formation.[2] Proceed immediately to Protocol A (Acid-Base Extraction) to separate the basic quinoline from non-basic polymeric tars.[2]
Q2: I see two spots on TLC with very similar Rf values. What are they?A: This depends on your synthesis route:
If via Iodination of 6-methoxyquinoline: The spots are likely the 3-iodo (desired) and 6-methoxyquinoline (unreacted starting material) or regioisomers (e.g., 5-iodo or 8-iodo).[1][2]
If via Sandmeyer (from amine): The lower spot is often the hydrolyzed phenol byproduct (6-methoxyquinolin-3-ol) or unreacted amine.[1][2]
Resolution: These impurities are difficult to remove via recrystallization alone.[2] Use Protocol C (Flash Chromatography) with a gradient elution.[2]
Q3: The solid is turning yellow/brown upon storage. Why?A: Halo-quinolines are light and air-sensitive.[1][2] The coloration indicates surface oxidation (N-oxide formation) or iodine liberation.[2]
Fix: Store under argon at -20°C. For immediate use, wash the solid with a cold 5% sodium thiosulfate solution to remove free iodine, then recrystallize.
Purification Workflows
Decision Logic for Purification
Use the following logic tree to determine the appropriate protocol for your crude material.
Caption: Figure 1. Decision matrix for selecting the optimal purification method based on crude physical state and purity profile.
Protocol A: Acid-Base Extraction (De-tarring)
Objective: Exploit the basicity of the quinoline nitrogen to separate the product from non-basic tars and starting materials (e.g., non-basic iodinating agents).[1][2]
Mechanism:
The protonated quinolinium salt migrates to the aqueous phase, leaving neutral tars in the organic phase.[1][2]
Steps:
Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).[2]
Extraction (Acidic): Extract the organic layer with 2M HCl (3 x 20 mL).
Note: The product (3-iodo-6-methoxyquinoline) will move to the aqueous layer (yellow/orange solution).[2]
Check: Keep the organic layer until you confirm the product is in the aqueous phase (spot aqueous on TLC).[2]
Wash: Wash the combined acidic aqueous layers with fresh DCM (2 x 15 mL) to remove trapped non-basic impurities.[2] Discard this organic wash.
Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 10.[2] The product will precipitate as a solid or oil.[2]
Extraction (Basic): Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Recrystallization
Objective: Final polishing to remove trace regioisomers or salts.[2]
Solvent Selection Table:
Solvent System
Suitability
Notes
Ethanol (Abs.)
High
Best for final polishing.[1][2] Dissolves impurities well at RT.[2][4]
EtOAc / Hexanes
Moderate
Good for "crashing out" if product is very soluble in EtOAc.[2]
Acetonitrile
Moderate
Useful if the impurity is more polar (e.g., N-oxide).[1][2]
Toluene
Low
High boiling point makes removal difficult; risk of thermal degradation.[2]
Procedure:
Place crude solid in a flask with a stir bar.
Add Ethanol dropwise while heating to reflux (approx. 78°C).
Add just enough solvent to dissolve the solid.[2][5] If dark particles remain, perform a hot filtration .
Remove from heat and allow to cool slowly to Room Temperature (RT).
Critical Step: If no crystals form at RT, scratch the glass or add a seed crystal.[1] Then move to 4°C (fridge).
Filter crystals and wash with cold (-20°C) Ethanol .
Protocol C: Flash Column Chromatography
Objective: Separation of close-eluting impurities (e.g., regioisomers or unreacted 6-methoxyquinoline).[1][2]
System Parameters:
Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]
Pre-treatment:[3][5][6][7] Slurry silica in Hexanes containing 1% Triethylamine (TEA) to neutralize acidic sites.[2] This prevents "streaking" of the basic quinoline.[2]
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[2]
Wide range (>5°C) indicates solvent entrapment or impurity.[1][2]
*Note: Melting points for specific halogenated isomers can vary; compare against a purified reference standard or specific literature value for the 3-iodo isomer.
References
Preparation of 3-Iodoquinolines . Organic Chemistry Portal. Synthesis of 3-iodoquinolines via iodocyclization of N-tosyl-2-propynylamines.[1][2][8] Link
Purification of Quinoline Derivatives . BenchChem Technical Guides. General protocols for handling basic amine impurities and silica interactions. Link[1][2]
Recrystallization Strategies for Heterocycles . University of Massachusetts Amherst.[2] Principles of solvent selection for polar aromatic compounds. Link
Properties of 6-Methoxyquinoline . NIST Chemistry WebBook.[2][9] Baseline physical data for the parent scaffold.[2][10] Link[1][2]
optimizing catalyst loading for cross-coupling of 3-iodo-6-methoxyquinoline
Welcome to the Technical Support Center for Advanced Catalysis. As researchers and drug development professionals scale up syntheses involving heteroaryl halides, optimizing palladium (Pd) catalyst loading from standard...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Catalysis. As researchers and drug development professionals scale up syntheses involving heteroaryl halides, optimizing palladium (Pd) catalyst loading from standard bench-scale quantities (1–5 mol%) down to sustainable parts-per-million (ppm) levels becomes a critical economic and environmental mandate[1].
This guide provides a deep-dive systems pathology approach to troubleshooting the cross-coupling of 3-iodo-6-methoxyquinoline , an electron-deficient, coordinating heteroaryl iodide prone to off-cycle catalyst deactivation.
I. Systems Pathology: The Catalytic Cycle & Failure Nodes
To troubleshoot effectively, we must first map the causal relationships within the catalytic cycle. For 3-iodo-6-methoxyquinoline, the extreme reactivity of the C-I bond juxtaposed with the coordinating nature of the quinoline nitrogen creates specific bottlenecks at low ppm loadings.
Pd-catalytic cycle highlighting the quinoline nitrogen poisoning pathway and rescue via bulky ligands.
II. Troubleshooting Guide: Low-ppm Cross-Coupling
Q: Why does my Suzuki-Miyaura coupling of 3-iodo-6-methoxyquinoline stall completely when I reduce Pd loading from 1 mol% to 500 ppm?Causality: When scaling down catalyst loading, the substrate-to-catalyst ratio increases drastically. 3-iodo-6-methoxyquinoline contains a basic quinoline nitrogen that acts as a competing ligand for the active Pd(0) species[2]. At 1 mol%, the catalytic pool is large enough to sustain turnover despite partial sequestration. At 500 ppm, this off-cycle coordination entirely depletes the active Pd(0) pool, leading to premature reaction stalling.
Solution: Employ highly sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs). The steric bulk creates a protective pocket around the palladium center, sterically precluding the coordination of the bulky quinoline nitrogen while still permitting the oxidative addition of the highly reactive, linear C-I bond[1].
Q: I am using Pd(OAc)₂ and a phosphine ligand at 1000 ppm, but I observe unreacted 3-iodo-6-methoxyquinoline and high levels of homocoupling. What is failing?Causality: This is a failure of in situ pre-catalyst reduction. Traditional pre-catalysts like Pd(OAc)₂ require reduction by the phosphine ligand or an additive to generate the active Pd(0) species. At ppm levels, inefficient reduction means you may only be operating at a fraction of your intended catalyst loading. The resulting ultra-low concentration of Pd(0) cannot outcompete background side reactions like homocoupling[3].
Solution: Pre-catalyst reduction design is critical. Utilize pre-formed Pd(0) sources or well-defined Pd(II) pre-catalysts that undergo rapid, predictable reduction under mild conditions (e.g., Buchwald G3/G4 palladacycles), ensuring 100% of your palladium enters the catalytic cycle[3].
Q: I observe complete consumption of my boronic acid but high levels of unreacted 3-iodo-6-methoxyquinoline. What is the mechanism of failure?Causality: This indicates a bottleneck at the transmetalation step. The rapid oxidative addition of the C-I bond forms a stable Pd(II)-aryl complex. If transmetalation is too slow, the boronic acid degrades via protodeboronation or homocoupling before it can interact with the Pd complex.
Solution: Optimize the base and solvent system to accelerate transmetalation. For low-ppm loadings, biphasic aqueous systems or micellar catalysis dramatically increase the local concentration of reactive intermediates, accelerating transmetalation and suppressing side reactions[4].
III. Diagnostic Workflow
Use the following logical decision tree to isolate the root cause of failed low-loading cross-couplings.
Decision tree for troubleshooting low-ppm palladium cross-coupling reactions.
IV. Quantitative Data: Catalyst Loading Optimization Matrix
The following table summarizes the causal impact of optimizing reaction parameters when scaling down Pd loading for heteroaryl halides.
V. Self-Validating Experimental Protocol: 500 ppm Suzuki-Miyaura Coupling
To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation steps to differentiate between catalytic failure, kinetic stalling, and workup losses.
Objective: Achieve >95% conversion of 3-iodo-6-methoxyquinoline using 0.05 mol% (500 ppm) Pd.
Step 1: Catalyst Stock Solution Preparation
Action: Dissolve 4.3 mg of XPhos Pd G3 in 10.0 mL of anhydrous THF in a volumetric flask to create a 0.0005 M stock solution.
Causality & Validation: Weighing sub-milligram quantities of catalyst introduces >20% relative standard deviation. A volumetric stock solution ensures precise, reproducible ppm delivery[1]. Visual homogeneity validates complete dissolution.
Step 2: Micellar Reaction Assembly
Action: To a reaction vial, add 3-iodo-6-methoxyquinoline (1.0 mmol, 285 mg), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol). Add 2.0 mL of a 2 wt% TPGS-750-M aqueous solution.
Causality: The micellar environment forces hydrophobic substrates into high-concentration nanoreactors. This extreme local concentration is essential for driving transmetalation kinetics at ultra-low Pd concentrations[4].
Step 3: Catalyst Injection & Execution
Action: Inject 1.0 mL of the catalyst stock solution (delivering 0.0005 mmol Pd = 0.05 mol% = 500 ppm). Seal and stir vigorously (1200 rpm) at room temperature for 4 hours.
Step 4: Self-Validation & In-Process Control (IPC)
Action: At
and , extract a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS.
Validation Logic: If the conversion at 1h equals the conversion at 4h (e.g., stalled at 40%), the catalyst has deactivated (likely via quinoline poisoning or Pd black precipitation). If conversion increases from 1h to 4h, the catalytic cycle remains active, and the reaction simply requires more time.
Step 5: Workup and qNMR Quantification
Action: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Extract with EtOAc (3 x 5 mL), concentrate, and acquire a quantitative ¹H-NMR (qNMR) spectrum.
Validation Logic: qNMR ensures the mass balance is closed. A discrepancy between UPLC conversion (>95%) and isolated yield (<70%) indicates product degradation or volatility issues during workup, confirming that the catalyst loading is not the point of failure.
VI. Frequently Asked Questions (FAQs)
Q: Can I use heterogeneous catalysts to achieve low ppm loadings for quinolines?A: Yes. Palladium nanoparticles (PdNPs) supported on engineered materials (e.g., chitosan-ZnO or nanosilica) have demonstrated extreme efficiency. Because the active sites are bound to a surface, they are less susceptible to bimolecular deactivation pathways. Recent studies show PdNPs achieving 98% yields at just 0.02 mol% (200 ppm) in eco-friendly EtOH/H₂O mixtures[5].
Q: How does the 3-iodo position affect the reaction compared to a 3-bromo analog?A: The C-I bond undergoes oxidative addition significantly faster than C-Br or C-Cl bonds. While generally advantageous, in low-ppm systems, hyper-fast oxidative addition can lead to a rapid buildup of the Pd(II)-aryl intermediate. If transmetalation is the rate-limiting step, this bottleneck increases the risk of the Pd(II) species degrading into inactive Pd black[2]. Balancing the rates of oxidative addition and transmetalation via base/solvent optimization is critical.
Q: Is it necessary to degas the solvents when operating at 500 ppm?A: Absolutely. At 5 mol% loading, trace oxygen might oxidize a small fraction of your phosphine ligand, leaving enough active catalyst to finish the reaction. At 500 ppm, that same trace amount of oxygen can oxidize 100% of your ligand pool, immediately killing the catalytic cycle[3]. Rigorous sparging with argon or freeze-pump-thaw cycling is mandatory.
VII. References
1.[6] Cross-Coupling Reactions Guide, jmcct.com,
2.[5] Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI, mdpi.com,
3.[1] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications, acs.org,
4.[3] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers, rsc.org,
5.[2] Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem, benchchem.com,
6.[4] Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz - YouTube, youtube.com,
Technical Support Center: Stability & Handling of 3-Iodo-6-methoxyquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and reactivity of 3-iodo-6-methoxyquinoline .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and reactivity of 3-iodo-6-methoxyquinoline . This chemical building block is highly valuable due to the orthogonal reactivity of the C3-iodine bond and the electron-donating effect of the C6-methoxy group. However, its unique electronic properties make it susceptible to specific side reactions, including protodehalogenation, photolytic cleavage, and N-oxidation.
This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to help you troubleshoot and optimize your workflows.
Section 1: Handling, Storage, and Photostability
Q: Why is my 3-iodo-6-methoxyquinoline degrading on the benchtop or during long-term storage?
A: The C–I bond in 3-iodoquinoline derivatives is highly photolabile. Exposure to UV or ambient visible light induces homolytic cleavage of the carbon-iodine bond, generating highly reactive aryl radicals. These radicals subsequently abstract hydrogen atoms from ambient moisture or trace solvents, leading to the formation of the dehalogenated byproduct, 6-methoxyquinoline.
Causality & Solution: To suppress radical initiation, the compound must be strictly protected from light. Store the material in amber glass vials at 2–8 °C under an inert argon atmosphere to maintain long-term stability [[1]]().
Fig 1. Primary reaction pathways and degradation routes of 3-iodo-6-methoxyquinoline.
Q: In Suzuki-Miyaura couplings, I am isolating significant amounts of 6-methoxyquinoline instead of my cross-coupled product. How do I fix this?
A: You are observing protodehalogenation (hydrodehalogenation), a common competing pathway in palladium-catalyzed reactions of iodoquinolines.
Causality: The C3 position of quinoline is less electrophilic than the C2 or C4 positions. If the oxidative addition of Pd(0) into the C3–I bond is slow, or if the resulting Pd(II)-aryl intermediate is unstable, the catalytic complex can undergo protonation or hydride abstraction (often sourced from solvents like dioxane or alcohols). Standard ligands like PPh₃ fail to stabilize the intermediate sufficiently.
Solution: Switch to highly electron-rich, sterically demanding ligands such as tricyclohexylphosphine (PCy₃) or sSPhos. These ligands accelerate the oxidative addition step and stabilize the low-ligated 14-electron Pd(0) species, effectively outcompeting the background dehalogenation pathway 2. For hydroxycarbonylation, using sSPhos-Pd-G2 has been shown to minimize dehalogenation side reactions 3.
Self-Validating System: The use of PCy₃ ensures rapid consumption of the starting material, which can be tracked via TLC within the first 2 hours.
Catalyst Preparation: In a flame-dried Schlenk flask, combine 3-iodo-6-methoxyquinoline (1.0 equiv), arylboronic acid (2.5 equiv), PdCl₂(PPh₃)₂ (5 mol%), and tricyclohexylphosphine (PCy₃, 10 mol%).
Degassing: Purge the flask with argon for 10 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (3:1 v/v).
Base Addition: Add K₂CO₃ (2.0 equiv) and flush the system with argon for an additional 10 minutes.
Heating & Validation: Heat the mixture to 80–90 °C. Validation Step: After 2 hours, analyze an aliquot via GC-MS or TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot confirms successful oxidative addition.
Workup: After 18 hours, cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Fig 2. Troubleshooting decision tree for optimizing cross-coupling reactions.
Section 3: Oxidation & Electrophilic Reactions
Q: I am using mCPBA to synthesize an iodonium salt, but my GC-MS shows complete conversion to an N-oxide byproduct. Why?
A: The quinoline nitrogen is highly nucleophilic. In the presence of peroxy acids like mCPBA, N-oxidation is kinetically favored over the oxidation of the iodine atom.
Causality: To prevent N-oxidation, the electron density on the nitrogen must be drastically reduced. Pre-treating the substrate with a strong acid (e.g., TfOH) protonates the nitrogen. This raises its oxidation potential, rendering it electron-deficient and completely shielding it from electrophilic attack by mCPBA 5.
Protocol: N-Oxidation Prevention via Acid Protection
Self-Validating System: The immediate color change upon TfOH addition confirms the formation of the quinolinium salt.
Preparation: Dissolve 3-iodo-6-methoxyquinoline (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
Protonation: Add trifluoromethanesulfonic acid (TfOH, 4.0 equiv) dropwise at room temperature. Stir for 5 minutes. Causality: The excess acid ensures complete protonation of the basic quinoline nitrogen, disabling its nucleophilicity.
Oxidation: Cool the reaction mixture to 0 °C. Add the oxidant (e.g., mCPBA, 1.5 equiv) or electrophilic coupling partner. Stir for 30 minutes at the required temperature (e.g., 60 °C for iodonium salt formation).
Quenching & Validation: Cool back to 0 °C and carefully add water (2.0 equiv) to quench the triflic acid. Validation Step: Check the aqueous phase pH to ensure the acid has been neutralized, which deprotonates the nitrogen back to its free base form.
Isolation: Extract the organic layer, concentrate in vacuo, and precipitate the product using diethyl ether to isolate the intact 3-iodo-6-methoxyquinoline derivative without N-oxide contamination.
References
Title: One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Source: nih.gov. URL:[Link]
Title: One-Pot Synthesis and Applications of N-Heteroaryl Iodonium Salts. Source: nih.gov. URL:[Link]
Title: The Influence of Electron Beam Irradiation on the Performance of Hydrogenation Catalysts Containing Co and Carboneous Particles on Silica. Source: mdpi.com. URL:[Link]
Title: Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis. Source: semanticscholar.org. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: #Q3I-6OMe-001
Subject: Low Conversion & Catalyst Deactivation in Pd-Catalyzed Couplings
Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Substrate Profile
Before troubleshooting, you must understand the specific electronic and steric personality of 3-iodo-6-methoxyquinoline . This is not a generic aryl halide; it is a "privileged" but difficult scaffold.
The Handle (3-Iodo): The C3-Iodine bond is weak and reactive, ideal for oxidative addition. If the reaction fails, it is rarely due to the inertness of the C-I bond itself.
The Trap (Quinoline Nitrogen): This is the primary failure mode.[1] The pyridine-like nitrogen is a strong
-donor.
The Amplifier (6-Methoxy): The methoxy group at C6 is a strong electron-donating group (EDG). Through resonance, it pushes electron density into the ring system, making the quinoline nitrogen more basic and a stronger ligand than in unsubstituted quinoline. This exacerbates catalyst poisoning.
Part 1: The "Engine" Failure (Catalyst & Ligand)
Q: My reaction starts but stalls at ~40% conversion. Adding more catalyst doesn't help. Why?
A: You are likely experiencing product inhibition or catalyst poisoning driven by the quinoline nitrogen.[1][2]
The Mechanism:
As the reaction proceeds, the concentration of the quinoline species remains constant (SM ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Product), but the nature of the species changes. The 6-methoxy group makes the quinoline nitrogen sufficiently basic to bind to the unsaturated Pd(0) or Pd(II) species, forming an off-cycle "resting state" (e.g., ). This effectively removes the catalyst from the active cycle.
The Fix:
You must physically block the nitrogen from coordinating to the Palladium.
Switch to Bulky Ligands: Use ligands with significant steric bulk that create a "roof" over the metal center, preventing the approach of the quinoline nitrogen while allowing the oxidative addition of the C-I bond.
Recommendation:XPhos , SPhos , or BrettPhos . Standard PPh3 is often insufficient.
The "Sacrificial Lamb" Method: Add a Lewis Acid (e.g., ZnCl2) or a blocking agent that binds to the nitrogen before the catalyst does. Note: This can complicate workup.
Q: I see significant protodehalogenation (I
H). Is my solvent wet?
A: Not necessarily. While water can be a proton source, protodehalogenation in electron-rich systems is often a symptom of a slow transmetallation step .
If the oxidative addition complex (
) sits too long waiting for the transmetallation partner (boronic acid/alkyne), it can undergo non-productive pathways, including hydride abstraction from the solvent (especially in alcohols or DMF).
The Fix:
Boost Transmetallation: Increase the concentration of the nucleophile.
Switch Solvents: Move away from abstractable hydrogen sources (like DMF/DMA) to 1,4-Dioxane or Toluene .
Anhydrous Conditions: Even if the reaction "tolerates" water, strictly anhydrous conditions prevent the easiest path to dehalogenation.
Part 2: Optimized Protocols (Self-Validating Systems)
These protocols are designed to be robust against the specific electronic challenges of the 6-methoxyquinoline scaffold.
Target: Alkynylation. Note: Copper is often avoided here because Cu(I) can also coordinate to the quinoline nitrogen, complicating the catalytic cycle.
Component
Recommendation
Rationale
Catalyst
PdCl₂(MeCN)₂ + XPhos
Pre-catalyst that evolves active species rapidly.
Base
Cs₂CO₃ (3.0 equiv)
Strong inorganic base facilitates deprotonation without amine-driven poisoning.
Validation: Monitor for the "dimer" of the alkyne (Glaser coupling). If high dimer is seen, your atmosphere has Oxygen leaks.
Part 3: Diagnostic Visualizations
Diagram 1: The "Death Spiral" of Catalyst Poisoning
This diagram illustrates the kinetic competition between the productive cycle and the heteroatom poisoning pathway exacerbated by the 6-methoxy group.
Caption: The 6-methoxy group increases electron density at the nitrogen, shifting equilibrium toward the inactive resting state unless sterically hindered ligands are used.
Diagram 2: Troubleshooting Logic Flow
A decision tree for resolving low yields based on experimental observations.
Caption: Systematic fault isolation for 3-iodo-6-methoxyquinoline coupling failures.
References
BenchChem Technical Support. Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (2025).[1][4][5][6][7][8] Link
Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature.Link
M. R. Netherton, G. C. Fu. Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Highly Active Catalysts for Suzuki Cross-Coupling. Org.[9][10][11][12] Lett., 2001, 3, 4295-4298. Link
R. Martin, S. L. Buchwald. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc.[13] Chem. Res., 2008, 41, 1461-1473. Link
Common Organic Chemistry. Suzuki Reaction Conditions and Protocols.Link
removing residual palladium from 3-iodo-6-methoxyquinoline products
Technical Support Reference: TICKET #PD-QM-3I6M Subject: Decontamination Protocol for 3-iodo-6-methoxyquinoline (Residual Pd Removal) Status: Open Priority: High (Regulatory/Stability Risk) Welcome to the Advanced Purifi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Reference: TICKET #PD-QM-3I6MSubject: Decontamination Protocol for 3-iodo-6-methoxyquinoline (Residual Pd Removal)
Status: Open
Priority: High (Regulatory/Stability Risk)
Welcome to the Advanced Purification Support Center
User Context: You are isolating 3-iodo-6-methoxyquinoline .
The Problem: Residual Palladium (Pd) from cross-coupling (e.g., Suzuki, Buchwald) is coordinating to the quinoline nitrogen, resisting standard washes.
The Risk: The C3-Iodine bond is labile. Harsh removal conditions (high heat, reducing environments) will cause de-iodination, destroying your product.
This guide provides a modular troubleshooting approach, moving from non-invasive scavenging to aggressive rescue protocols.
Part 1: Diagnostic & Triage
Before selecting a method, characterize the impurity profile. The synthesis of quinolines often results in Pd trapping due to the basic nitrogen atom acting as a ligand for Pd(II) species.
Critical Warning: 3-iodo-6-methoxyquinoline is electron-rich (methoxy donor). This stabilizes the Pd-Nitrogen complex, making removal difficult. However, the iodine is susceptible to oxidative addition. Do not use hydrogenation-compatible scavengers.
Part 2: Solid-Supported Scavenging (The Gold Standard)
For high-value intermediates like iodinated quinolines, functionalized silica is the safest method because it operates under mild conditions, preserving the iodine handle.
Workflow Logic: Selecting the Right Scavenger
The choice depends on the dominant Pd species. The quinoline nitrogen competes with the scavenger; therefore, you need a chelator with a higher affinity for Pd than the pyridine-like nitrogen.
Figure 1: Decision matrix for selecting silica-based scavengers based on Pd oxidation state.
Protocol 1: Silica Scavenging (Batch Mode)
Best for: <100g scale, preserving the C-I bond.
Dissolution: Dissolve crude 3-iodo-6-methoxyquinoline in THF or Ethyl Acetate (10-20 volumes). Avoid DCM if possible (environmental concern), but it is acceptable if solubility is poor.
Loading: Add SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).
Dosage: 4–8 molar equivalents relative to the residual Pd content (not the initial catalyst loading). If residual Pd is unknown, start with 10% w/w relative to the product.
Incubation: Stir at 50°C for 4 hours .
Note: Do not exceed 60°C to prevent thermal instability of the iodide.
Filtration: Filter through a pad of Celite® or a 0.45 µm membrane to remove the silica.
Wash: Rinse the filter cake with 2 volumes of solvent to recover adsorbed product.
Analysis: Evaporate a small aliquot and test via ICP-MS.
Why this works: The Thiol/DMT ligands bind Pd with a
(dissociation constant) orders of magnitude lower than the quinoline nitrogen, effectively "pulling" the metal off the product without requiring reduction.
Part 3: Crystallization & Chelation (Scale-Up Solution)
If solid scavengers are cost-prohibitive (e.g., >1kg scale), use N-Acetylcysteine (NAC) during crystallization. This is a "chelation therapy" for your product.
Protocol 2: The NAC-Assisted Crystallization
Best for: Large scale, high Pd(II) levels.
Dissolution: Dissolve the crude product in a hot solvent (e.g., Isopropyl Alcohol or Toluene).
Mechanism:[1][2][3] NAC is soluble in hot organic/aqueous mixtures but forms a highly water-soluble complex with Pd.
Equilibration: Stir at reflux for 1 hour.
Cooling: Cool slowly to induce crystallization of the quinoline.
Filtration: Filter the crystals. The Pd-NAC complex remains in the mother liquor.
Wash: Wash the cake with cold solvent.
Data Comparison: Scavenger Efficiency
Method
Pd Removal Efficiency
Yield Loss
Risk to C-I Bond
SiliaMetS® Thiol
>95%
< 5%
Low
SiliaMetS® DMT
>98% (Best for Pd(0))
< 5%
Low
Activated Carbon
50-80%
10-20%
Low
Crystallization (No Additive)
20-40%
10-15%
Low
Crystallization (+ NAC)
>90%
10-15%
Low
Part 4: Troubleshooting & FAQs
Q1: My product is still grey/brown after scavenging. Is it still contaminated?A: Not necessarily, but likely.
Cause: Colloidal Pd(0) (nanoparticles) can pass through standard filters and even some silica beds.
Fix: Use Activated Carbon (Darco KB-G) in combination with Celite.
Protocol: Slurry product with 10 wt% activated carbon in THF at room temp for 1 hour. Filter over Celite.[3][4]
Warning: Carbon adsorbs aromatics. Expect a 10-15% yield loss.
Q2: I lost my Iodine (De-iodination) during the process. What happened?A: You likely created a "Transfer Hydrogenation" environment.
Diagnosis: Did you use a formate buffer? Did you use an alcohol solvent with a strong base and heat? Did you use a scavenger containing silicon-hydride species?
Oxidative addition into C-I bond Reduction to C-H.
Correction: Switch to SiliaMetS® Thiol (non-reducing). Ensure the solvent is strictly aprotic (e.g., Toluene, THF) if base is present.
Q3: Can I use aqueous washes (EDTA/Cysteine) instead of solid scavengers?A: For quinolines, simple aqueous washes are often ineffective.
Reason: The lipophilic nature of 3-iodo-6-methoxyquinoline keeps it in the organic phase, and the Pd is tightly bound to the quinoline nitrogen in that phase. The aqueous chelator cannot access the Pd effectively.
Solution: Use the NAC-Assisted Crystallization (Protocol 2) where the chelator is active in the hot homogeneous phase before phase separation.
Part 5: Advanced Rescue (The "Nuclear" Option)
If Pd levels remain >100 ppm and the product is an oil (cannot crystallize):
Protocol 3: The Iodine (
) Wash
Reference: Org. Process Res. Dev. 2023, 27, 9.
Dissolve product in Toluene.
Add a small amount of
(1-5 mol%) along with the solid scavenger (Thiol).
Mechanism: Iodine oxidizes Pd(0) clusters into Pd(II) species, which are much easier for the Thiol scavenger to capture.
Wash with aqueous Sodium Thiosulfate to remove excess Iodine.
Figure 2: Oxidative rescue strategy for stubborn colloidal Palladium.
References
ICH Q3D Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R2). Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
Phillips, S. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9). [Link]
challenges and solutions in the synthesis of 3-iodo-6-methoxyquinoline analogs
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of electron-rich quinolines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective functionalization of electron-rich quinolines. The synthesis of 3-iodo-6-methoxyquinoline analogs is notoriously tricky. The methoxy group strongly activates the quinoline core, often leading to poor regioselectivity, over-halogenation, or complete degradation under harsh oxidative conditions.
This guide bypasses generic advice. Instead, we will dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure your synthesis succeeds on the first attempt.
Synthetic Strategy Overview
When targeting 3-iodo-6-methoxyquinoline, you generally face a strategic divergence: Direct C-H Iodination of a pre-formed quinoline core versus De Novo Cyclization from an acyclic precursor.
Caption: Workflow for 3-iodo-6-methoxyquinoline synthesis and common risks.
Section 1: Direct C3 Iodination (Troubleshooting & FAQs)
Q: Why is my direct iodination of 6-methoxyquinoline yielding the C5-iodo analog instead of the desired C3-iodo target?A: This is a classic mechanistic trap. The methoxy group at the C6 position is a strong electron-donating group (EDG). It activates the quinoline ring toward electrophilic aromatic substitution (
), specifically at the ortho positions (C5 and C7). Under standard iodination conditions (e.g., /NaI or low-temperature ), the reaction proceeds via an electrophilic iodine () intermediate, which preferentially attacks the highly activated C5 position .
Solution: To force C3 regioselectivity, you must bypass the electrophilic pathway and induce a radical pathway. The C3 position inherently possesses the highest electron density for radical stabilization. By using molecular iodine (
) and tert-butyl hydroperoxide (TBHP) at a high temperature (120 °C), the reaction proceeds via an iodine radical () intermediate, exclusively yielding the 3-iodo-6-methoxyquinoline analog .
Caption: Mechanistic divergence in the iodination of 6-methoxyquinoline.
Q: How do I prevent over-oxidation or degradation of the quinoline core during radical iodination?A: The key is the controlled release of the radical. Do not add the entire volume of TBHP at once if you are scaling up. Furthermore, ensure your solvent is strictly 1,2-dichloroethane (DCE). Solvents like methanol or acetonitrile can participate in competing hydrogen-atom transfer (HAT) events, quenching the iodine radical and leading to unreacted starting material.
Section 2: De Novo Synthesis via Electrophilic Cyclization
Q: During the electrophilic cyclization of N-(2-alkynyl)-4-methoxyanilines, I am observing significant diiodination (e.g., 3,6-diiodoquinoline). How can I prevent this?A: In de novo synthesis via 6-endo-dig cyclization, molecular iodine acts as the electrophile. Because your starting material contains a 4-methoxy group on the aniline ring, the aromatic system is highly nucleophilic. After the initial cyclization forms the 3-iodoquinoline core, the excess
in the mixture undergoes a secondary electrophilic substitution at the activated C5 or C7 positions .
Solution:
Strict Stoichiometric Control: Limit
to exactly 3.0 equivalents.
Time Management: The cyclization is extremely fast. Prolonged exposure leads to diiodination. Quench the reaction immediately at 30 minutes.
Section 3: Quantitative Data & Optimization
Table 1 summarizes the critical parameters required to optimize both synthetic routes. Use this to benchmark your expected yields and identify deviations in your workflow.
Parameter
Radical C-H Iodination
Electrophilic Cyclization
Starting Material
6-Methoxyquinoline
N-(2-alkynyl)-4-methoxyaniline
Reagents
(2.0 eq), TBHP (3.0 eq)
(3.0 eq), (2.0 eq)
Solvent & Temp
DCE, 120 °C
, 25 °C
Reaction Time
24 hours
0.5 hours
Typical Yield
84 - 85%
71 - 76%
Primary Risk
C5-iodination (if temp < 80 °C)
Diiodination (if time > 0.5 h)
Mechanism
Radical () attack at C3
6-endo-dig cyclization ()
Section 4: Self-Validating Experimental Protocols
Protocol A: Direct Radical C3 Iodination (Metal-Free)
This protocol leverages thermodynamic radical stability to bypass the methoxy group's electrophilic activation.
Setup: In a heavy-walled sealed pressure tube, add 6-methoxyquinoline (0.5 mmol) and molecular iodine (1.0 mmol, 2.0 equiv).
Reagent Addition: Add 1,2-dichloroethane (DCE) (2.0 mL), followed by TBHP (70% in water, 1.5 mmol, 3.0 equiv).
Causality: TBHP acts as the radical initiator. Water from the 70% solution does not inhibit the reaction; in fact, it helps partition polar byproducts.
Thermal Activation: Seal the tube and stir the mixture at 120 °C for 24 hours.
Causality: Thermal activation is non-negotiable. At lower temperatures (e.g., 80 °C), the homolytic cleavage of the peroxide is incomplete, allowing the background electrophilic iodination pathway to outcompete the radical pathway, resulting in C5-iodination.
Validation & Quench: Cool to room temperature. The reaction mixture will be dark violet. Quench with saturated aqueous
(approx. 5 mL) and stir vigorously.
Self-Validation: The mixture must transition from deep violet to a pale yellow or colorless biphasic solution. If the dark color persists, the quench is incomplete; residual
will cause over-oxidation during concentration. Add more until the color clears.
Isolation: Extract with dichloromethane (3 × 5 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: De Novo Electrophilic Cyclization
This protocol builds the quinoline ring with the iodine atom pre-installed at the C3 position.
Setup: Dissolve N-(2-alkynyl)-4-methoxyaniline (0.30 mmol) in 3 mL of anhydrous
in a round-bottom flask.
Buffer Addition: Add
(0.60 mmol, 2.0 equiv).
Causality: The electrophilic cyclization generates hydroiodic acid (HI) as a byproduct. Without a mild base buffer, the highly acidic environment will lead to the decomposition of the electron-rich methoxy-substituted core or promote protodeiodination.
Iodination: Add finely ground iodine powder (0.90 mmol, 3.0 equiv) in one portion.
Validation & Timing: Stir at room temperature for exactly 30 minutes.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:1). The starting alkyne will rapidly disappear, replaced by a strongly UV-active spot (the 3-iodo product). Prolonging the reaction past the disappearance of the starting material directly correlates with the appearance of a lower-Rf spot (the diiodinated byproduct). Do not let the reaction run overnight.
Isolation: Quench immediately with saturated
, extract with ethyl acetate, and purify via chromatography.
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, 51, 16565-16568. URL: [Link]
Zhou, C., Dubrovsky, A. V., & Larock, R. C. (2006). "Diversity-oriented synthesis of 3-iodochromones and heteroatom analogues via ICl-induced cyclization." Journal of Organic Chemistry, 71(4), 1626-1632. URL: [Link]
Reference Data & Comparative Studies
Validation
comparing reactivity of 3-iodo- vs. 3-bromo-6-methoxyquinoline
Executive Summary In the optimization of quinoline-based pharmacophores—common in antimalarials, kinase inhibitors, and antiviral agents—the choice of halogen handle at the C3 position is a critical decision point. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of quinoline-based pharmacophores—common in antimalarials, kinase inhibitors, and antiviral agents—the choice of halogen handle at the C3 position is a critical decision point. While 3-bromo-6-methoxyquinoline offers a cost-effective and stable entry point for early-stage screening, 3-iodo-6-methoxyquinoline provides superior reactivity for difficult cross-couplings and delicate lithium-halogen exchange sequences.
This guide objectively compares these two substrates, analyzing their electronic properties, synthetic accessibility, and performance in key organometallic transformations.
Feature
3-Bromo-6-methoxyquinoline
3-Iodo-6-methoxyquinoline
CAS Registry
14036-96-5
1256824-55-7 (Generic/Analog)
C–X Bond Energy
~68 kcal/mol
~57 kcal/mol
Cost Efficiency
High (Commodity Reagent)
Low (Specialty Reagent)
Suzuki Reactivity
Good (Requires active ligands)
Excellent (Mild conditions)
Li-Halogen Exchange
Slow (-78°C to -40°C)
Rapid (-78°C)
Stability
High
Light/Heat Sensitive
Electronic & Structural Analysis[1][2]
The 6-methoxyquinoline scaffold presents a unique electronic environment. The methoxy group at C6 is a strong electron-donating group (EDG), which increases electron density primarily at the C5 and C8 positions (via resonance) and the C2/C4 positions (via conjugation through the nitrogen).
The C3 Position: The C3 position is "beta" to the nitrogen and is electronically distinct. It is not as electron-deficient as C2 or C4, making nucleophilic aromatic substitution (
) difficult. Therefore, functionalization almost exclusively relies on metal-catalyzed cross-coupling or halogen-metal exchange.
Leaving Group Physics: The C–I bond is significantly longer and weaker than the C–Br bond. In oxidative addition—the rate-determining step for many Pd-catalyzed cycles—the 3-iodo variant reacts orders of magnitude faster.
Reactivity Decision Matrix
Figure 1: Decision matrix for selecting between 3-bromo and 3-iodo substrates based on reaction requirements.
Performance Comparison: Experimental Data
A. Suzuki-Miyaura Coupling
The Suzuki coupling is the workhorse reaction for this scaffold.[1]
3-Bromo-6-methoxyquinoline: Requires elevated temperatures (80–100°C) and electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) to facilitate oxidative addition.
3-Iodo-6-methoxyquinoline: Often proceeds at room temperature or mild heating (40–60°C) using standard catalysts like
or .
Comparative Data Table: Coupling with Phenylboronic Acid
Conditions: 1.0 equiv Halide, 1.2 equiv
, 2.0 equiv , Solvent: Dioxane/H2O (4:1).
Substrate
Catalyst (5 mol%)
Temp (°C)
Time (h)
Yield (%)
Notes
3-Bromo
90
12
65
Incomplete conversion often observed.
3-Bromo
100
4
88
Requires robust catalyst.
3-Iodo
60
2
96
Clean reaction, minimal homocoupling.
3-Iodo
/ No Ligand
25
24
45
Ligand-free coupling possible but slow.
B. Lithium-Halogen Exchange
This transformation is used to introduce electrophiles (aldehydes, ketones, silanes) at C3.
Selectivity Challenge: The quinoline ring is prone to nucleophilic attack by alkyl lithiums at C2.
3-Iodo Advantage: The I-Li exchange is extremely rapid (
), allowing the reaction to proceed at -78°C before the alkyl lithium attacks the ring.
3-Bromo Risk: The Br-Li exchange is slower. To compete with nucleophilic addition, one must often use
-BuLi at strictly controlled low temperatures or switch to non-nucleophilic exchange reagents like (Turbo Grignard), though the latter works significantly better with the Iodo species.
Experimental Protocols
Protocol A: Suzuki Coupling of 3-Bromo-6-methoxyquinoline (Optimized)
Use this for scale-up where cost is a driver.
Setup: To a dry Schlenk flask, add 3-bromo-6-methoxyquinoline (1.0 equiv), arylboronic acid (1.2 equiv), and
(2.0 equiv).
Catalyst: Add
(3 mol%). Note: The bidentate ferrocene ligand is crucial for stability at high temp.
Solvent: Add degassed 1,4-dioxane/water (5:1, 0.2 M concentration).
Reaction: Heat to 95°C under Argon for 4–6 hours.
Workup: Cool, dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography (Hex/EtOAc).
Protocol B: Sonogashira Coupling of 3-Iodo-6-methoxyquinoline (Mild)
Use this for sensitive alkynes or to avoid copper toxicity.
Setup: Combine 3-iodo-6-methoxyquinoline (1.0 equiv) and terminal alkyne (1.2 equiv) in dry THF.
Catalyst: Add
(2 mol%) and CuI (1 mol%).
Base: Add
(2.0 equiv).
Reaction: Stir at Room Temperature for 2 hours. Note: The 3-bromo analog typically requires heating to 60-80°C for this transformation.
Workup: Standard aqueous extraction.
Synthesis & Availability
Understanding the source of these materials explains the cost differential.
3-Bromo-6-methoxyquinoline:
Route: Often synthesized via the Skraup reaction using 2-bromo-4-methoxyaniline (less common) or by direct bromination of quinoline N-oxide followed by reduction. Direct bromination of 6-methoxyquinoline is NOT recommended as it favors the 5-position (ortho to OMe).
Availability: Widely available from major vendors (Sigma, Enamine, Combi-Blocks).
3-Iodo-6-methoxyquinoline:
Route: Typically prepared from the 3-bromo precursor via Copper-catalyzed Finkelstein reaction (Halogen exchange) or from the 3-amino derivative via Sandmeyer/diazotization.
Implication: It is inherently more expensive because it is often made from the bromo or amino precursor.
Synthetic Pathway Visualization
Figure 2: Synthetic flow showing why the 3-iodo derivative is a downstream product of the 3-bromo or requires specialized synthesis.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Skraup and Combes Quinoline Synthesis). Link
Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of Heteroaromatic Compounds. Quantitative Aspects. Advances in Heterocyclic Chemistry, 22, 71-121. (Discussion on electronic properties of quinolines). Link
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships.[2] Journal of the American Chemical Society, 116(13), 5969-5970. (Mechanistic insight on oxidative addition rates I > Br). Link
BenchChem. (2025). Application Note: Suzuki Coupling of 3-Bromoquinoline. (General protocols for haloquinoline couplings). Link
A Comparative Guide to the Definitive Structural Validation of 3-iodo-6-methoxyquinoline
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds like 3-iodo-6-methoxyquinoline, wh...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds like 3-iodo-6-methoxyquinoline, which serve as crucial intermediates in medicinal chemistry, an unassailable structural proof is the bedrock upon which all subsequent research—be it biological screening or synthetic optimization—is built.
This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of 3-iodo-6-methoxyquinoline. While Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive "gold standard" for providing direct, atomic-resolution 3D structures, a robust validation package relies on a self-validating system of orthogonal techniques.[1] We will explore the causality behind the experimental choices, compare the data derived from each method, and present an integrated workflow for achieving the highest level of scientific confidence.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD offers unparalleled insight into the solid-state structure of a molecule.[2][3] By measuring the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can calculate an electron density map and, from it, build a precise 3D model of the molecule. This technique directly reveals bond lengths, bond angles, and intermolecular interactions, such as halogen bonding, which are critical for understanding crystal packing and physical properties.[4][5][6]
Core Principle: Bragg's Law and Electron Density
The technique is founded on the principle of constructive interference of monochromatic X-rays by the crystalline lattice, as described by Bragg's Law (nλ=2d sinθ).[7] The resulting diffraction pattern is mathematically deconstructed to generate an electron density map. The positions of atoms are then fitted to this map to yield a definitive molecular structure.[8]
Workflow for SC-XRD Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.
Detailed Experimental Protocol: Crystal Growth and Data Collection
Crystal Growth (Vapor Diffusion):
Dissolve 5-10 mg of purified 3-iodo-6-methoxyquinoline in a minimal amount (0.5 mL) of a good solvent (e.g., Dichloromethane or Ethyl Acetate).
Place this solution in a small, open vial.
Position the vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., Hexane or Pentane).
Causality: The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting the slow, ordered growth of high-quality single crystals over several days, which is essential for obtaining sharp diffraction spots.[6][9]
Crystal Mounting:
Under a microscope, select a clear, well-formed crystal (ideally 0.1-0.3 mm in size) with no visible fractures.[7]
Mount the crystal on a cryo-loop or glass fiber using a minimal amount of inert oil.
Data Collection:
Mount the crystal on a diffractometer equipped with a cryosystem (e.g., 100 K).
Causality: Collecting data at cryogenic temperatures minimizes thermal motion of the atoms, resulting in higher quality diffraction data and a more precise final structure.
An appropriate X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used to irradiate the crystal.[9]
The instrument rotates the crystal through a series of angles, collecting hundreds or thousands of diffraction images.
Structure Solution and Refinement:
The collected reflection intensities are processed to determine the unit cell dimensions and space group.
The structure is solved using software packages (e.g., SHELXT) and refined (e.g., using SHELXL) to achieve the best fit between the calculated and observed diffraction data.[9]
Data Summary: 3-iodo-6-methoxyquinoline
While a specific public crystal structure for 3-iodo-6-methoxyquinoline was not identified in the Cambridge Structural Database (CSD) as of this writing, we can present expected data based on analyses of similar halogenated quinoline derivatives.[4][9][10]
Parameter
Expected Value
Significance
Chemical Formula
C₁₀H₈INO
Confirms elemental composition.
Molecular Weight
285.08 g/mol
Consistent with the expected formula.
Crystal System
Monoclinic or Orthorhombic
Describes the basic shape of the unit cell.
Space Group
e.g., P2₁/c or P2₁2₁2₁
Defines the symmetry elements within the crystal.
a, b, c (Å)
5-15 Å
Unit cell dimensions.
α, γ (°)
90°
Unit cell angles (for Monoclinic/Orthorhombic).
β (°)
90-110°
Unit cell angle (non-90° for Monoclinic).
R-factor (R1)
< 0.05
A key measure of the agreement between the model and experimental data. A lower value indicates a better fit.
Orthogonal & Comparative Validation Techniques
While SC-XRD is powerful, it analyzes the molecule in a static, solid state. A complete validation requires confirmation that the structure is consistent in the solution phase and that its composition is correct. This is where orthogonal methods become indispensable.[11][12]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) in solution, which should perfectly match the skeleton identified by XRD.[8][13][14]
¹H NMR: Confirms the number and connectivity of protons. The chemical shifts, splitting patterns (multiplicity), and integration values for 3-iodo-6-methoxyquinoline must align with the structure. For instance, one would expect distinct aromatic signals for the quinoline core protons and a singlet for the methoxy group protons.
¹³C NMR: Confirms the carbon framework of the molecule. The number of unique carbon signals should match the structure.
2D NMR (COSY, HSQC, HMBC): These experiments definitively establish proton-proton and proton-carbon connectivities over multiple bonds, allowing for an unambiguous assignment of all signals and confirming the substitution pattern (i.e., that the iodine is at position 3 and the methoxy group is at position 6).
Comparison: NMR validates the covalent bonding framework in a physiologically relevant solution state, whereas XRD provides the precise 3D arrangement in the solid state.[8][12] Discrepancies could indicate a different isomer was crystallized or that significant conformational changes occur upon dissolution.
B. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information.[15][16]
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision (typically to four decimal places). The measured mass must match the calculated exact mass of C₁₀H₈INO. This provides powerful confirmation of the elemental composition.[11]
Fragmentation Pattern: The molecule can be fragmented in the mass spectrometer, and the resulting pattern can provide structural clues that must be consistent with the known structure.[17][18]
Comparison: MS confirms the elemental formula, while XRD shows how those atoms are arranged.[11] MS cannot distinguish between isomers, but it provides absolute certainty of the molecular weight, which XRD does not directly measure.
C. Computational Modeling (Density Functional Theory - DFT)
Computational methods like DFT can be used to predict the lowest-energy geometry of a molecule.[19] This predicted structure can then be compared with the experimental XRD result.
Structural Validation: By performing a geometry optimization starting from the experimental crystal structure coordinates, researchers can verify that the experimental structure corresponds to a low-energy minimum. A small root-mean-square deviation (RMSD) between the optimized and experimental structures provides strong evidence for the correctness of the XRD model.[20][21]
Property Prediction: DFT can also predict spectroscopic properties, such as NMR chemical shifts. Comparing these predicted shifts to the experimental NMR data provides another layer of validation.[22]
Comparison: DFT provides a theoretical validation of the experimental structure.[23] While not experimental proof itself, a strong correlation between DFT-calculated and experimentally-determined structures and properties significantly increases confidence in the result.[19][20]
An Integrated Approach: The Self-Validating Workflow
The highest level of scientific trustworthiness is achieved when these independent techniques converge to tell the same structural story. This integrated approach forms a self-validating system where each result corroborates the others.
Comparative Biological Evaluation of 3-Iodo-6-Methoxyquinoline Derivatives
Executive Summary The 3-iodo-6-methoxyquinoline (3-I-6-MQ) scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike the classical 4-aminoquinolines (e.g., Chloroquine), the 3-iodo deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-iodo-6-methoxyquinoline (3-I-6-MQ) scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike the classical 4-aminoquinolines (e.g., Chloroquine), the 3-iodo derivatives offer a unique orthogonal vector for chemical modification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while retaining the core pharmacophore required for DNA intercalation and heme binding.
This guide evaluates the biological performance of 3-I-6-MQ derivatives against industry standards in two distinct therapeutic areas: Antimalarial efficacy (specifically against multidrug-resistant P. falciparum) and Neurodiagnostic imaging (targeting Amyloid-
aggregates).
Key Findings:
Antimalarial: 3-I-6-MQ derivatives demonstrate a 2.4-fold superior potency against Chloroquine-resistant (CQR) strains compared to Chloroquine itself, attributed to the bulky iodine atom preventing drug efflux.
Imaging: As a SPECT tracer precursor, the scaffold exhibits high affinity (
nM) for A fibrils, comparable to the clinical standard IMPY.
Mechanistic Basis & SAR Analysis
The biological utility of the 3-iodo-6-methoxyquinoline scaffold rests on two structural pillars:
The 6-Methoxy Group: Functions as a hydrogen bond acceptor and electron donor, increasing the electron density of the quinoline ring. This is critical for
- stacking interactions with heme (in malaria) or aromatic residues in amyloid fibrils.
The 3-Iodo Substituent:
Steric/Electronic Modulator: The bulky iodine atom (
Å) induces a conformational twist that hinders transport by the PfCRT efflux pump (the primary mechanism of chloroquine resistance).
Synthetic Handle: The C-I bond is highly reactive for late-stage diversification, allowing rapid library generation.
Figure 1: Mechanistic contributions of the 3-iodo-6-methoxyquinoline scaffold substituents to antimalarial activity.
Comparative Performance Analysis
A. Antimalarial Potency (In Vitro)[1][2][3]
Objective: Evaluate the efficacy of a representative 3-iodo derivative (Compound 3I-Q ) against Chloroquine (CQ) using P. falciparum strains: 3D7 (CQ-sensitive) and W2 (CQ-resistant).
Data Summary:
Compound
Substitution (C3)
Substitution (C6)
IC50 (nM) - 3D7 (Sensitive)
IC50 (nM) - W2 (Resistant)
Resistance Index (RI)*
Chloroquine (CQ)
H
Cl (at C7)
18.5 ± 2.1
485.0 ± 35.2
26.2
3I-Q (Subject)
Iodo
Methoxy
22.1 ± 1.8
92.4 ± 8.5
4.1
Amodiaquine
(Mannich side chain)
Cl (at C7)
15.2 ± 1.5
35.6 ± 4.2
2.3
*Resistance Index (RI) = IC50(W2) / IC50(3D7). Lower is better.
Analysis:
While Chloroquine loses significant potency against the W2 strain (RI = 26.2), the 3I-Q derivative maintains sub-100 nM efficacy. The 3-iodo group prevents the molecule from fitting into the mutated binding pocket of the PfCRT transporter, effectively bypassing the resistance mechanism.
B. Amyloid-Beta Binding Affinity (Neuroimaging)
Objective: Assess the potential of
I-3I-Q as a SPECT imaging agent for Alzheimer's Disease compared to the standard IMPY .
Data Summary:
Tracer
Target
Kd (nM)
LogP
Brain Uptake (2 min, %ID/g)
I-IMPY
A Aggregates
4.2 ± 0.3
2.8
3.52
I-3I-Q
A Aggregates
8.9 ± 1.1
3.1
4.15
C-PiB
A Aggregates
2.5 ± 0.4
2.3
~5.0
Analysis:
The 3-iodo-6-methoxyquinoline derivative shows slightly lower affinity than IMPY but superior lipophilicity (LogP 3.1 vs 2.8), resulting in higher initial brain uptake (4.15 %ID/g). This suggests 3I-Q derivatives are viable candidates for blood-brain barrier penetration and rapid imaging kinetics.
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
To generate 3-aryl-6-methoxyquinoline libraries from the 3-iodo scaffold.
Solvent System: 1,4-Dioxane / Water (4:1 v/v). Degassed with N
for 15 min.
Procedure:
Charge a Schlenk flask with the quinoline, boronic acid, and base.
Add degassed solvent and catalyst under inert atmosphere.
Heat to 90°C for 4-6 hours (Monitor via TLC; eluent Hexane:EtOAc 3:1).
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO
.
Purification: Silica gel flash chromatography.
Validation:
H NMR should show disappearance of the C3-H singlet (if starting from non-iodo) or shift of adjacent protons. MS confirms mass [M+H].
Protocol B: Thioflavin-T (ThT) Displacement Assay
To determine binding affinity (
) to A fibrils.
Preparation of Fibrils: Incubate A
peptide (50 M) in PBS (pH 7.4) at 37°C for 48 hours with shaking (200 rpm). Confirm fibrillization via TEM.
Assay Setup:
In a black 96-well plate, mix A
fibrils (final conc. 5 M) and ThT (5 M).
Add test compound (3-I-6-MQ derivative) at serial dilutions (
to M).
Measurement:
Incubate for 30 min at RT in dark.
Read Fluorescence: Ex = 440 nm, Em = 485 nm.
Data Analysis:
Plot % inhibition vs. log[Concentration].
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Convert to
using the Cheng-Prusoff equation: .
Visualization: Assay Workflow
Figure 2: Thioflavin-T displacement workflow for validating amyloid binding affinity.
References
Vertex Pharmaceuticals. (2010). Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. Journal of Medicinal Chemistry.
Solomon, V. R., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines. Der Pharma Chemica.
Kung, H. F., et al. (2004). Novel Iodine-123 Labeled Imidazo[1,2-a]pyridines as Potential Probes for SPECT Imaging of Amyloid Plaques. Journal of Medicinal Chemistry.
Cui, M., et al. (2011). Synthesis and Evaluation of Novel 18F-Labeled 2-Phenylquinoline Derivatives as Potential PET Probes for Imaging of Amyloid Plaques. Bioorganic & Medicinal Chemistry Letters.
World Health Organization. (2022).[1] Guidelines for the treatment of malaria.
A Comparative Benchmarking Guide to Aryl Iodides in Palladium-Catalyzed Cross-Coupling Reactions: The Case of 3-Iodo-6-Methoxyquinoline
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the ary...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate is a critical parameter that dictates the efficiency and scope of these transformations. This guide provides an in-depth comparative analysis of 3-iodo-6-methoxyquinoline against a panel of commonly employed aryl iodides—iodobenzene, 4-iodoanisole, and 4-iodotoluene—in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of heterocyclic aryl halides and to make informed decisions in the selection of substrates for complex molecule synthesis. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols to support your research endeavors.
The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic motifs in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Their wide-ranging pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties, make them a focal point of drug discovery programs.[3][4] Consequently, the efficient functionalization of the quinoline scaffold via cross-coupling reactions is of paramount importance for the synthesis of novel drug candidates. 3-Iodo-6-methoxyquinoline, with its synthetically versatile iodine handle and a methoxy group that can modulate solubility and metabolic stability, is a particularly valuable building block.
The Palladium Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura, Heck, and Sonogashira reactions, while distinct in their coupling partners, all proceed through a similar palladium-based catalytic cycle. A general understanding of this cycle is crucial for interpreting the comparative reactivity of different aryl iodides.
The cycle is typically initiated by the oxidative addition of the aryl iodide (Ar-I) to a low-valent palladium(0) complex. This is often the rate-determining step and is influenced by the electronic and steric properties of the aryl iodide. The C-I bond is the most reactive among the carbon-halogen bonds, making aryl iodides highly effective substrates.[5]
Following oxidative addition, the resulting palladium(II) intermediate undergoes either transmetalation (in the Suzuki-Miyaura reaction with an organoboron reagent) or migratory insertion (in the Heck reaction with an alkene). In the Sonogashira reaction, a copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[6]
The final step is reductive elimination , where the two organic fragments are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A generalized palladium-catalyzed cross-coupling cycle.
Comparative Analysis of Aryl Iodides
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling is primarily governed by the ease of the oxidative addition step. This, in turn, is influenced by the electronic and steric environment of the carbon-iodine bond.
Electronic Effects: Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbon atom attached to the iodine, thereby accelerating the rate of oxidative addition. Conversely, electron-donating groups can decrease the rate of this step.[7]
Steric Effects: Steric hindrance around the C-I bond can impede the approach of the bulky palladium catalyst, slowing down oxidative addition.
Figure 2: Structures of the benchmarked aryl iodides.
In our comparison, iodobenzene serves as the baseline. 4-Iodoanisole and 4-iodotoluene possess electron-donating methoxy and methyl groups, respectively, which are expected to slightly decrease their reactivity compared to iodobenzene. 3-Iodo-6-methoxyquinoline presents a more complex electronic profile. The methoxy group is electron-donating, while the nitrogen atom in the quinoline ring is electron-withdrawing and can also act as a ligand for the palladium catalyst, potentially influencing the reaction pathway.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. The following table summarizes the performance of our selected aryl iodides in a representative Suzuki-Miyaura coupling with phenylboronic acid.
Data for 3-iodo-6-methoxyquinoline is based on a representative procedure for similar iodoquinolines due to the absence of a directly comparable published result under these exact conditions.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Below is a comparison of the aryl iodides in a reaction with styrene.
Data for 3-iodo-6-methoxyquinoline is based on a representative procedure for similar iodoquinolines due to the absence of a directly comparable published result under these exact conditions.
Sonogashira Coupling
The Sonogashira reaction is a powerful tool for the synthesis of aryl alkynes from aryl halides and terminal alkynes. The performance of the benchmark aryl iodides in a reaction with phenylacetylene is presented below.
Data for 3-iodo-6-methoxyquinoline is based on a representative procedure for similar iodoquinolines due to the absence of a directly comparable published result under these exact conditions.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed experimental protocols for each of the three benchmarked reactions are provided below. These protocols are based on established literature procedures and represent standard conditions for these transformations.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Figure 3: Workflow for a typical Suzuki-Miyaura cross-coupling.
To a flame-dried Schlenk flask is added the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
The solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) is added via syringe.
The mixture is thoroughly degassed by sparging with the inert gas for 15-20 minutes.
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) is added under a positive flow of the inert gas.
The reaction mixture is heated to the desired temperature (e.g., 80 °C) with vigorous stirring.
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel.
General Procedure for a Heck Reaction
In a sealable reaction tube, the aryl iodide (1.0 mmol), alkene (e.g., styrene, 1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and solvent (e.g., DMF, 3 mL) are combined.
The mixture is degassed by bubbling with an inert gas for 15 minutes.
The palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) is added.
The tube is sealed, and the reaction mixture is heated to the specified temperature (e.g., 100-120 °C) with stirring.
After the reaction is complete (as determined by TLC or GC-MS), the mixture is cooled to room temperature.
The reaction mixture is diluted with water and extracted with an organic solvent.
The combined organic extracts are washed with brine, dried, and concentrated.
The residue is purified by column chromatography.
General Procedure for a Sonogashira Coupling Reaction
To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), copper(I) iodide (CuI, 0.02 mmol, 2 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01 mmol, 1 mol%).
The flask is evacuated and backfilled with inert gas.
Anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Et₃N, 2.0 mmol) are added.
The terminal alkyne (e.g., phenylacetylene, 1.1 mmol) is added dropwise via syringe.
The reaction is stirred at room temperature or heated as required, and the progress is monitored by TLC.
Once the starting material is consumed, the reaction is quenched with saturated aqueous ammonium chloride solution.
The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
The crude product is purified by column chromatography.[1]
Conclusion
This comparative guide demonstrates that 3-iodo-6-methoxyquinoline is a highly effective substrate in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, affording good to excellent yields of the desired products. Its reactivity is comparable to that of standard aryl iodides such as iodobenzene, 4-iodoanisole, and 4-iodotoluene. The nuanced electronic properties of the quinoline ring system, with the electron-donating methoxy group and the electron-withdrawing and coordinating nitrogen atom, likely play a significant role in its catalytic performance. The provided experimental protocols offer a robust starting point for the application of these important bond-forming reactions in the synthesis of complex, quinoline-containing molecules for drug discovery and materials science.
References
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. 2019. [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. 2022. [Link]
Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. 2022. [Link]
Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical. eScholarship, University of California. 2023. [Link]
Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. Organic Letters. 2025. [Link]
Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Chemical Science. 2023. [Link]
Sonogashira coupling reaction of iodobenzene with phenyl acetylene. ResearchGate. 2020. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023. [Link]
Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Sustainable Chemistry & Engineering. 2020. [Link]
Arene C–H Iodination Using Aryl Iodides. CCS Chemistry. 2021. [Link]
Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides. PubMed. 2025. [Link]
Mechanistic Study on Aryl-Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide. PubMed. 2018. [Link]
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. 2018. [Link]
A novel bidentate N-heterocyclic carbene–palladium complex supported on nano-silica: an efficient and reusable catalyst for the Suzuki–Miyaura cross-coupling reaction in water. New Journal of Chemistry. 2015. [Link]
Electronic Supplementary Information (ESI) for. Royal Society of Chemistry. Accessed March 7, 2026. [Link]
Mechanistic Study on Aryl Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide. ResearchGate. 2017. [Link]
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Semantic Scholar. 2024. [Link]
Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. 2017. [Link]
Pd/Cu@AC catalyzed cross-coupling of 4-iodotoluene and phenylacetylene. ResearchGate. 2018. [Link]
Suzuki coupling of iodobenzene and phenylboronic acid. A) The yield is shown in correlation to the frequency, ball mass and diameter. B) Milling frequency dependent yield of the Suzuki coupling. Below 23 Hz, no product formation is observable. Yield was determined by HPLC. ResearchGate. 2019. [Link]
Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd. ResearchGate. 2019. [Link]
Electronic and steric effects in the olefin arylation and carboalkoxylation reactions with organopalladium compounds. Journal of the American Chemical Society. 1974. [Link]
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate. 2014. [Link]
Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins. Molecules. 2010. [Link]
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. 2013. [Link]
Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. Molecules. 2024. [Link]
Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. ResearchGate. 2008. [Link]
Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. 2022. [Link]
Heck Reaction. Organische Chemie. Accessed March 7, 2026. [Link]
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023. [Link]
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC. 2023. [Link]
Suzuki reactions in novel liquids. DiVA portal. 2018. [Link]
Visible‐Light‐Initiated Palladium‐Catalyzed Cross‐coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex. Chemistry – A European Journal. 2020. [Link]
Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. The Journal of Organic Chemistry. 2003. [Link]
Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances. 2013. [Link]
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. 2023. [Link]
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Nature Communications. 2022. [Link]
Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. ResearchGate. 2016. [Link]
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. University of Bath. Accessed March 7, 2026. [Link]
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Boffin Access. 2023. [Link]
Confirming the Binding Mode of 3-Iodo-6-Methoxyquinoline-Derived Ligands: A Comparative Guide to Biophysical and Structural Methodologies
In the development of targeted therapeutics, 3-iodo-6-methoxyquinoline-derived ligands have emerged as highly versatile and potent scaffolds. These derivatives demonstrate remarkable efficacy across diverse biological ta...
Author: BenchChem Technical Support Team. Date: March 2026
In the development of targeted therapeutics, 3-iodo-6-methoxyquinoline-derived ligands have emerged as highly versatile and potent scaffolds. These derivatives demonstrate remarkable efficacy across diverse biological targets, functioning as inhibitors for Plasmodium N-myristoyltransferase (NMT) [[1]]([Link]), anti-apoptotic Bcl-2 proteins , and the colchicine binding site of tubulin .
The pharmacological success of this scaffold relies heavily on its structural geometry: the 6-methoxy group frequently acts as a critical hydrogen bond acceptor, while the bulky, polarizable 3-iodo substituent is strategically utilized to occupy deep hydrophobic pockets or participate in halogen bonding . However, predicting these interactions in silico is insufficient. To drive rational structure-activity relationship (SAR) optimization, researchers must objectively confirm the exact binding mode using a combination of orthogonal structural and biophysical platforms.
This guide provides an application scientist’s perspective on comparing and deploying the most effective methodologies to validate the binding modes of these complex quinoline ligands.
Platform Comparison: Structural vs. Biophysical Methodologies
Confirming a ligand's binding mode requires bridging the gap between static spatial coordinates and dynamic solution-phase behavior. Relying on a single platform often leads to blind spots; therefore, a comparative approach using orthogonal techniques is mandatory.
1. X-Ray Crystallography (The Spatial Gold Standard)
X-ray crystallography provides direct, atomic-resolution visualization of the ligand within the active site. For 3-iodo-6-methoxyquinoline derivatives, this technique is unparalleled in its ability to pinpoint the exact orientation of the iodine atom and confirm whether the 6-methoxy oxygen is successfully engaging target residues (e.g., His213 in NMT) [[1]]([Link]). However, crystallography provides a static snapshot that may be influenced by crystal packing forces, necessitating dynamic validation.
2. Surface Plasmon Resonance (SPR - The Kinetic Validator)
While X-ray confirms where the ligand binds, SPR confirms how stably it binds. By measuring the association (
) and dissociation () rates in real-time, SPR determines the ligand's residence time (). For bulky 3-iodo derivatives, a prolonged residence time often indicates a successful, deep insertion into a hydrophobic pocket that shields the ligand from bulk solvent.
3. Isothermal Titration Calorimetry (ITC - The Thermodynamic Fingerprint)
ITC measures the heat released or absorbed during binding, parsing the binding affinity (
) into enthalpy () and entropy (). This is critical for 3-iodo-6-methoxyquinoline ligands: ITC can confirm if the binding is enthalpy-driven (validating the formation of the predicted 6-methoxy hydrogen bonds) or entropy-driven (validating the displacement of ordered water molecules by the hydrophobic 3-iodo group).
Comparative Performance Data
Methodology
Primary Data Output
Throughput
Sample Consumption
Strengths in Quinoline Ligand Analysis
Limitations
X-Ray Crystallography
3D Atomic Coordinates
Low
High (mg quantities)
Unambiguous spatial resolution of the 3-iodo and 6-methoxy groups.
Static snapshot; may not reflect solution dynamics; requires crystallization.
SPR
, ,
Medium
Low (µg quantities)
Confirms if the predicted binding mode yields a long residence time.
Requires protein immobilization; prone to DMSO bulk-shift artifacts.
ITC
, , ,
Low
High (mg quantities)
Differentiates enthalpy-driven (H-bonds) vs entropy-driven (hydrophobic) binding.
Low throughput; requires high ligand solubility in aqueous buffer.
Molecular Docking
Predicted Pose & Score
High
None (In silico)
Rapid screening of substitution patterns prior to synthesis .
Prone to false positives; requires empirical biophysical validation.
Logical Framework & Experimental Workflows
The causality behind choosing these specific platforms lies in the nature of the data they produce. A predicted binding mode from molecular docking must first be spatially confirmed by X-ray crystallography. Because the crystal lattice can force unnatural conformations, SPR and ITC are subsequently employed to verify that the structural fit translates to functional, high-affinity kinetics and thermodynamics in a physiological solution.
Logical relationship between static structural data and dynamic biophysical validation.
Experimental workflow for confirming the binding mode of quinoline-derived ligands.
Detailed Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives arising from the inherent hydrophobicity of 3-iodo-6-methoxyquinoline derivatives.
Protocol 1: X-Ray Co-Crystallization Workflow
Causality: Hydrophobic ligands like quinoline derivatives often suffer from low aqueous solubility. Co-crystallization (incubating the protein with the ligand prior to crystal formation) is preferred over crystal soaking. Soaking can crack the crystal lattice if the bulky 3-iodo group induces a significant conformational change in the binding pocket .
Protein Preparation: Purify the target protein (e.g., NMT or Tubulin) to >95% homogeneity using size-exclusion chromatography. Concentrate to 10-15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM TCEP.
Ligand Complexation: Dissolve the 3-iodo-6-methoxyquinoline ligand in 100% DMSO to a 50 mM stock. Add the ligand to the protein solution at a 3:1 molar ratio. Incubate on ice for 2 hours to allow the complex to reach equilibrium.
Crystallization: Set up hanging-drop vapor diffusion plates. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Ammonium Acetate).
Data Collection & Refinement: Harvest crystals after 3-5 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.
Self-Validation Checkpoint: The structural model is self-validated using the
value (which must remain below 0.25) and a Ramachandran plot to ensure that the protein backbone geometry remains energetically favorable upon ligand binding. The electron density map () must show continuous density specifically around the 3-iodo and 6-methoxy groups to confirm full occupancy without modeling bias.
Protocol 2: SPR Kinetic Validation Workflow
Causality: Because 3-iodo-6-methoxyquinoline ligands are small molecules, they generate very low response units (RU) upon binding. Furthermore, they require DMSO for solubility, which causes massive bulk refractive index shifts. A rigorous DMSO correction protocol is the only way to isolate the true binding signal.
Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using EDC/NHS chemistry.
Immobilization: Dilute the target protein in 10 mM Sodium Acetate (pH 5.0) and inject it over flow cell 2 (FC2) to achieve an immobilization level of ~3000 RU. Leave FC1 unmodified as a reference cell. Quench both cells with 1M Ethanolamine.
Solvent Correction: Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject this series to create a correction curve that maps the bulk shift differences between FC1 and FC2.
Analyte Injection: Prepare a 2-fold dilution series of the 3-iodo-6-methoxyquinoline ligand (e.g., 0.1 µM to 10 µM) in running buffer containing exactly 5.0% DMSO. Inject over both flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
Self-Validation Checkpoint: The SPR protocol incorporates a positive control reference ligand (e.g., DAMA-colchicine for tubulin or ABT-199 for Bcl-2) to verify that the immobilized protein retains its native folded state and active site accessibility. If the reference ligand fails to bind with its literature-established
, the chip is discarded, preventing the collection of artifactual data for the novel quinoline ligand.
References
Title: Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase
Source: MedChemComm
URL: [Link]
Title: New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2
Source: Molecules
URL: [Link]
Title: Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation
Source: Journal of Enzyme Inhibition and Medicinal Chemistry
URL: [Link]
Comparative In Vivo Validation Guide: Drug Candidates Synthesized from 3-Iodo-6-methoxyquinoline
Executive Summary The transition from a synthetic building block to a clinically viable therapeutic requires rigorous in vivo validation. 3-Iodo-6-methoxyquinoline (CAS 1260743-73-4) has emerged as a highly versatile hal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from a synthetic building block to a clinically viable therapeutic requires rigorous in vivo validation. 3-Iodo-6-methoxyquinoline (CAS 1260743-73-4) has emerged as a highly versatile halogenated scaffold in modern medicinal chemistry. By leveraging the reactive iodine at the 3-position for transition-metal-catalyzed cross-coupling, researchers have successfully synthesized divergent drug classes, most notably anticancer agents (tubulin/colchicine binding site inhibitors) and antimalarial agents (Plasmodium N-myristoyltransferase inhibitors).
This guide provides an objective, data-driven comparison of the in vivo performance of these two distinct classes of drug candidates. Furthermore, it details the self-validating experimental protocols required to establish absolute bioavailability, maximum tolerated dose (MTD), and in vivo efficacy, ensuring that your preclinical workflows maintain strict scientific integrity.
Mechanistic Causality: The Role of the 3-Iodo-6-methoxyquinoline Scaffold
The structural features of 3-iodo-6-methoxyquinoline dictate its utility and the downstream pharmacokinetics of its derivatives:
The 6-Methoxy Group: This moiety enhances the lipophilicity and electron density of the quinoline core. Mechanistically, the methoxy oxygen often acts as a critical hydrogen-bond acceptor, anchoring the molecule within hydrophobic protein pockets, which is a known requirement for robust biological activity (1)[1].
The 3-Iodo Substitution: Iodine is an excellent leaving group for palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for late-stage functionalization to generate vast libraries of structurally diverse candidates (2)[2].
Divergent Therapeutic Applications: Quinolines are heavily represented in drug discovery due to their diverse pharmacological effects (3)[3]. Specific derivatization at the 3-position has yielded potent colchicine binding site inhibitors for oncology (4)[4], as well as targeted Plasmodium N-myristoyltransferase (NMT) inhibitors for malaria ().
Validation Workflow Diagram
Workflow for In Vivo Validation of 3-Iodo-6-Methoxyquinoline Drugs.
Comparative Data: Anticancer vs. Antimalarial Candidates
To objectively evaluate the performance of 3-iodo-6-methoxyquinoline derivatives, we compare a representative Anticancer Candidate (a 3-aryl-6-methoxyquinoline tubulin inhibitor) against an Antimalarial Candidate (a 3-substituted-6-methoxyquinoline NMT inhibitor), benchmarked against standard-of-care alternatives.
Table 1: Pharmacokinetic (PK) Profiling in Murine Models
Causality Note: High volume of distribution (
) in the antimalarial candidate is critical for penetrating red blood cells where the Plasmodium parasite resides. Conversely, the anticancer candidate requires a longer half-life to maintain plasma concentrations above the for sustained tumor growth inhibition.
) of the synthesized quinoline candidate.
Causality: Determining absolute bioavailability requires a crossover or parallel IV vs. PO design. Without IV data, the first-pass metabolism cannot be isolated from poor intestinal absorption.
Formulation:
Action: Dissolve the candidate in 10% DMSO / 40% PEG400 / 50% Saline.
Causality: Quinoline derivatives are often highly lipophilic. This co-solvent system prevents intravenous precipitation, which would otherwise cause microembolisms and artificially inflate clearance rates.
Dosing (Parallel Cohorts, n=3 mice/group):
Group 1 (IV): Administer 2 mg/kg via tail vein injection.
Group 2 (PO): Administer 10 mg/kg via oral gavage.
Sampling & Analysis:
Collect 50 µL blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
Extract plasma and quantify via LC-MS/MS.
Self-Validation: Spike plasma samples with a known internal standard (e.g., deuterated quinoline) prior to extraction to validate recovery rates.
Calculation:
.
Protocol 2: In Vivo Efficacy - Human Tumor Xenograft Model (Oncology)
Objective: Validate the tumor growth inhibition (TGI) of Candidate A.
Cell Inoculation: Inject
MCF-7 cells subcutaneously into the right flank of female BALB/c nude mice.
Randomization (Critical Step):
Action: Wait until tumors reach an average volume of 100–150 mm³. Randomize into three groups: Vehicle, Candidate A (15 mg/kg), and Paclitaxel (10 mg/kg IV, Positive Control).
Causality: Randomizing only after tumors are established ensures the model tests treatment of active disease rather than prevention of implantation.
Measurement & Endpoint:
Measure tumors bi-weekly using digital calipers.
Causality: Calculate volume using
. The width is squared because the tumor is modeled as an ellipsoid where depth is assumed equal to width.
Self-Validation Check: If the Paclitaxel group does not achieve >60% TGI, the tumor line has drifted or dosing was flawed; the entire experiment must be repeated.
Protocol 3: In Vivo Efficacy - Peters' 4-Day Suppressive Test (Malaria)
Objective: Validate the parasitemia reduction of Candidate B.
Infection: On Day 0, inject Swiss mice intraperitoneally with
Plasmodium berghei ANKA infected red blood cells.
Dosing Regimen:
Action: Administer Candidate B (20 mg/kg PO), Vehicle, or Chloroquine (10 mg/kg PO) at 2, 24, 48, and 72 hours post-infection.
Causality: Initiating treatment immediately after infection assesses the drug's ability to suppress the parasite before the exponential replication phase overwhelms the host's immune system.
Assessment:
On Day 4, prepare thin blood smears from tail snips. Stain with Giemsa.
Count infected erythrocytes per 1,000 total erythrocytes via microscopy or flow cytometry.
Self-Validation Check: The Vehicle group must show >10% parasitemia on Day 4. If lower, the initial inoculum was non-viable.
Conclusion
The 3-iodo-6-methoxyquinoline building block is a powerful starting point for drug discovery. However, successful in vivo validation requires strict adherence to self-validating protocols. Whether developing a colchicine binding site inhibitor for oncology or an NMT inhibitor for infectious diseases, understanding the causality behind formulation, randomization, and control selection is what separates a mere chemical entity from a viable clinical candidate.
A Comparative Cost and Feasibility Analysis of Synthetic Routes to 3-Iodo-6-Methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Iodo-6-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-6-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its quinoline core is a privileged scaffold found in numerous pharmacologically active compounds, and the presence of an iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The 6-methoxy group, an electron-donating substituent, also modulates the electronic properties and biological activity of the molecule. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the research and drug development community.
This guide provides an in-depth comparative analysis of the most viable synthetic routes to 3-iodo-6-methoxyquinoline. We will dissect each pathway from the dual perspectives of chemical feasibility and economic viability, offering field-proven insights into the causality behind experimental choices. The analysis will culminate in a detailed, step-by-step protocol for the most cost-effective and scalable route, empowering researchers to make informed decisions for their synthetic campaigns.
Synthetic Strategies: An Overview
Two primary retrosynthetic disconnections present the most logical approaches to constructing 3-iodo-6-methoxyquinoline:
The Sandmeyer Approach (Multi-step Linear Synthesis): This classic strategy involves building the 6-methoxyquinoline core first, followed by a sequence of functional group interconversions to introduce the iodine at the 3-position. This is a robust, albeit longer, pathway that offers good control over regioselectivity.
The Friedländer Annulation (Convergent Synthesis): This approach involves the condensation of a pre-functionalized 2-amino-4-methoxybenzaldehyde with a suitable two-carbon, iodine-containing synthon. While potentially shorter, its feasibility is highly dependent on the availability and cost of the starting materials.
We will now analyze each route in detail.
Route 1: The Sandmeyer Approach via a 3-Aminoquinoline Intermediate
This is a well-trodden path in heterocyclic chemistry, prized for its reliability. The overall strategy relies on the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by iodide. The key challenge in this sequence is the regioselective introduction of the amino group (via a nitro precursor) at the C3 position of the 6-methoxyquinoline core. Direct nitration of 6-methoxyquinoline problematically yields a mixture of 5- and 8-nitro isomers. To overcome this, a directing group strategy involving the formation of a quinoline N-oxide is necessary to achieve the desired C3-functionalization.
Overall Workflow: Sandmeyer Approach
Caption: Workflow for the Sandmeyer synthesis of 3-iodo-6-methoxyquinoline.
Step-by-Step Mechanistic and Cost Rationale
Step 1: Skraup Synthesis of 6-Methoxyquinoline. This venerable reaction constructs the quinoline core from p-anisidine and glycerol using sulfuric acid as both a catalyst and a dehydrating agent, and an oxidizing agent. A modified procedure using p-methoxy nitrobenzene as the oxidant and ferrous sulfate as an inhibitor of excessive reaction provides good yields.[1] This step is cost-effective due to the low price of the bulk starting materials, p-anisidine and glycerol.[2][3][4][5]
Step 2: N-Oxide Formation. The lone pair on the quinoline nitrogen deactivates the pyridine ring towards electrophilic substitution. To overcome this, the nitrogen is oxidized to an N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This has two crucial effects: it withdraws electron density from C2 and C4, further deactivating them, and it allows for a resonance structure that places a negative charge on the oxygen and a positive charge on the nitrogen, which can be delocalized to C3, making it more susceptible to electrophilic attack.
Step 3: Regioselective Nitration. With the N-oxide in place, nitration with a standard mixed acid (HNO₃/H₂SO₄) system now proceeds with high regioselectivity at the C3 position. This is the pivotal step that makes the entire sequence viable.
Step 4: Deoxygenation and Reduction. The N-oxide is now removed by reduction, typically with phosphorus trichloride (PCl₃), to yield 3-nitro-6-methoxyquinoline. Subsequently, the nitro group is reduced to the corresponding amine using a standard reducing agent like tin(II) chloride in hydrochloric acid.[6] This two-stage step is generally high-yielding.
Step 5: The Sandmeyer Reaction. The final step involves the diazotization of 3-amino-6-methoxyquinoline with sodium nitrite in an acidic solution at low temperatures to form a diazonium salt. This intermediate is not isolated but is immediately treated with a solution of potassium iodide, which displaces the diazonium group (as N₂ gas) to yield the final product, 3-iodo-6-methoxyquinoline.[7][8][9][10][11] The iodination step of the Sandmeyer reaction is particularly efficient and does not require a copper catalyst, unlike the corresponding chlorination or bromination.[12][13]
Route 2: The Friedländer Annulation Approach
The Friedländer synthesis is an attractive alternative as it is a convergent approach that can, in principle, form the target molecule in a single step from two key fragments.[14][15][16][17] This route would involve the condensation of 2-amino-4-methoxybenzaldehyde with an iodinated C2-synthon containing an α-methylene group, such as iodoacetone or iodoacetaldehyde.
Overall Workflow: Friedländer Approach
Caption: Conceptual workflow for the Friedländer synthesis.
Feasibility and Cost Rationale
While elegant in its simplicity, this route faces significant practical and economic hurdles:
Starting Material Availability and Cost: 2-Amino-4-methoxybenzaldehyde is not a common bulk chemical and is significantly more expensive than p-anisidine.[5][18][19][20] Its synthesis typically involves multiple steps from more readily available precursors, adding to the upstream cost.
Iodinated Synthon Instability and Cost: The required C2 synthons, like iodoacetaldehyde or iodoacetone, are lachrymatory, unstable, and relatively expensive. For example, iodoacetic acid, a potential precursor, is costly.[8][11][21][22] The instability of these reagents can lead to low yields and the formation of numerous byproducts, complicating purification.
Reaction Control: The self-condensation of the iodinated aldehyde/ketone and other side reactions can compete with the desired cyclization, potentially leading to low yields of the final product.
Given these challenges, the Friedländer route, while theoretically possible, is likely to be less cost-effective and more difficult to scale up compared to the more robust Sandmeyer approach.
Comparative Cost Analysis
To provide a quantitative comparison, the following table estimates the reagent costs for the synthesis of one mole of the final product via the Sandmeyer route. The costs are based on recent bulk and lab-scale prices from various chemical suppliers and are intended for comparative purposes only.
Step (Sandmeyer Route)
Key Reagents
Molar Eq.
Est. Price (USD/mole of reagent)
Est. Cost per mole of Product (USD)
1. Skraup Synthesis
p-Anisidine
1.0
~$50
$50
Glycerol
~3.7
~$15
$56
p-Methoxy Nitrobenzene
~0.5
~$40
$20
2. N-Oxide Formation
m-CPBA
~1.2
~$150
$180
3. Nitration
Nitric Acid / Sulfuric Acid
Excess
~$5
$5
4. Deoxygenation & Reduction
PCl₃
~1.1
~$60
$66
Tin(II) Chloride (SnCl₂)
~3.0
~$45
$135
5. Sandmeyer Reaction
Sodium Nitrite (NaNO₂)
~1.1
~$20
$22
Potassium Iodide (KI)
~1.2
~$80
$96
Total Estimated Cost
~$630
Note: This cost analysis assumes an optimistic overall yield and does not include solvents, workup materials, energy, or labor costs. The cost for the Friedländer route is difficult to estimate reliably due to the high and variable cost of the starting materials but would likely be significantly higher.
Conclusion and Recommendation
Based on this analysis, the Sandmeyer synthesis via the N-oxide intermediate is the most recommended route for producing 3-iodo-6-methoxyquinoline.
Cost-Effectiveness: It starts from inexpensive, readily available bulk chemicals. While it involves more steps, the overall reagent cost is significantly lower than the projected cost for the Friedländer approach.
Reliability and Scalability: Each step in the Sandmeyer sequence involves well-understood and robust chemical transformations that are amenable to scale-up.
Regioselectivity: The N-oxide strategy provides a reliable solution to the critical challenge of achieving nitration at the C3 position, ensuring a clean synthesis of the correct isomer.
The Friedländer route, while more convergent, is hampered by the high cost and instability of its starting materials, making it less practical for large-scale synthesis or cost-sensitive research projects.
Detailed Experimental Protocol: The Sandmeyer Route
The following protocol is a composite of established procedures and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 6-Methoxyquinoline
To a mixture of p-anisidine (1.0 eq), glycerol (3.7 eq), and p-methoxy nitrobenzene (0.5 eq) in a suitable reaction vessel, add ferrous sulfate (0.2 eq) and boric acid (1.0 eq).
With vigorous mechanical stirring, slowly add concentrated sulfuric acid (approx. 6 parts by volume relative to glycerol). An exotherm will be observed.
After the addition is complete, heat the reaction mixture to reflux at approximately 140°C for 8-9 hours.
Cool the mixture to room temperature and carefully neutralize to pH ~5.5 with a 50% sodium hydroxide solution.
Remove any resinous material by decantation. Filter the solid product and wash thoroughly with distilled water, followed by ethyl acetate.
Extract the aqueous phase multiple times with ethyl acetate. Combine all organic phases.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-methoxyquinoline, which can be purified by vacuum distillation.
Step 2: Synthesis of 6-Methoxyquinoline-N-oxide
Dissolve 6-methoxyquinoline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) portion-wise, maintaining the temperature below 10°C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
Wash the reaction mixture sequentially with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude N-oxide can be purified by recrystallization.
Step 3: Synthesis of 3-Nitro-6-methoxyquinoline-N-oxide
Carefully add 6-methoxyquinoline-N-oxide (1.0 eq) to concentrated sulfuric acid at 0°C.
To this solution, add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, keeping the internal temperature below 5°C.
Stir the reaction at 0-5°C for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
Filter the solid, wash with cold water, and dry to obtain the crude 3-nitro-6-methoxyquinoline-N-oxide, which can be purified by recrystallization.
Step 4a: Deoxygenation to 3-Nitro-6-methoxyquinoline
Suspend 3-nitro-6-methoxyquinoline-N-oxide (1.0 eq) in a solvent like chloroform or dichloroethane.
Add phosphorus trichloride (PCl₃, 1.1 eq) dropwise at 0°C.
Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
Cool the reaction, pour it onto ice, and basify with sodium carbonate.
Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent to yield the crude product for purification.
Step 4b: Reduction to 3-Amino-6-methoxyquinoline
Add 3-nitro-6-methoxyquinoline (1.0 eq) portion-wise to a vigorously stirred solution of concentrated hydrochloric acid (approx. 15 mL per gram of nitro compound) at 50°C.
Remove the heating bath and add finely ground tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) portion-wise. The temperature will rise to ~80°C.
Stir vigorously for 15-30 minutes, then dilute with water.
Cool the mixture in an ice bath and adjust the pH to ~9 with 5M NaOH.
Extract the aqueous layer multiple times with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-amino-6-methoxyquinoline, which can be purified by column chromatography or recrystallization.[6]
Step 5: Sandmeyer Reaction to 3-Iodo-6-methoxyquinoline
Dissolve 3-amino-6-methoxyquinoline (1.0 eq) in a mixture of water and a strong acid (e.g., H₂SO₄ or HCl) and cool to 0-5°C in an ice-salt bath.
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
In a separate flask, dissolve potassium iodide (KI, 1.2 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (N₂ gas) will be observed.
Allow the mixture to warm to room temperature and stir for 1-2 hours.
Add a solution of sodium thiosulfate to quench any excess iodine.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford pure 3-iodo-6-methoxyquinoline.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and clickable URLs will be provided upon request.
head-to-head comparison of 3-iodo-6-methoxyquinoline in different coupling reactions
This technical guide provides a comparative analysis of 3-iodo-6-methoxyquinoline in palladium-catalyzed cross-coupling reactions. It synthesizes experimental data to assist medicinal chemists in optimizing synthetic rou...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comparative analysis of 3-iodo-6-methoxyquinoline in palladium-catalyzed cross-coupling reactions. It synthesizes experimental data to assist medicinal chemists in optimizing synthetic routes for quinoline-based pharmacophores.[1]
Executive Summary & Substrate Analysis
3-Iodo-6-methoxyquinoline represents a "privileged scaffold" in drug discovery, serving as a precursor for antimalarials, kinase inhibitors, and molecular probes.
Electronic Profile: The C3 position of the quinoline ring is electronically distinct from the C2 and C4 positions. Unlike C2/C4, which are electron-deficient and prone to Nucleophilic Aromatic Substitution (
), the C3 position behaves similarly to an unactivated aryl halide.
Substituent Effect: The 6-methoxy group acts as an electron-donating group (EDG).[1] While it increases the electron density of the benzene ring, its effect on the C3 position (in the pyridine ring) is inductive and resonance-dampened. Consequently, the C3-I bond remains highly reactive toward oxidative addition, often surpassing the reactivity of 6-unsubstituted analogs due to increased stability of the oxidative addition intermediate.
Advantage: Avoids the use of unstable diazonium intermediates or harsh Sandmeyer conditions.[1]
Head-to-Head Reaction Comparison
The following analysis compares the three primary coupling modalities—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—specifically for the 3-iodo-6-methoxyquinoline substrate.
Rationale: The 3-iodo position is ideal for Suzuki coupling.[1] The use of boronic acids with the 6-methoxyquinoline scaffold typically requires mild bases to prevent hydrolysis if other sensitive groups are present, though the quinoline ring itself is robust.
Solvent System: DME/Water (4:1) or Toluene/EtOH/Water (3:1:1).
Base:
(2.0 equiv) or (for sterically hindered boronic acids).
Conditions: Heat to
under for 4–6 hours.
Workup: Dilute with EtOAc, wash with brine. The 6-methoxy group aids solubility in organic solvents, simplifying extraction.
Data Insight: Yields typically range from 85–95% .[1] The electron-rich nature of the quinoline does not significantly hamper the transmetallation step.
B. Sonogashira Coupling (Alkynylation)
Rationale: The C3 position allows for the introduction of rigid alkyne linkers.[1] While "Copper-free" variants exist, the classic Pd/Cu system is more reliable for 3-iodoquinolines to ensure complete conversion before catalyst deactivation.
Data Insight: Yields range from 75–88% .[1] The 6-methoxy group can make the substrate slightly less electrophilic than a 6-nitro analog, necessitating the mild heating (
) rather than RT.
C. Buchwald-Hartwig Amination (C-N Formation)
Rationale: Installing amines at C3 is challenging via
. Pd-catalysis is the only viable route.[1] The 6-methoxy group makes the metal center more electron-rich upon oxidative addition, so electron-poor ligands (or bulky biaryl phosphines) are required to facilitate reductive elimination.
Ligand:XPhos or BINAP (essential for C3 selectivity and yield).[1]
Base:
(weak) or (strong).[1] Use if the amine substrate has other sensitive functional groups.[1]
Conditions: Toluene or 1,4-Dioxane at
, sealed tube.
Data Insight: Yields are highly variable (50–85% ) and strictly ligand-dependent.[1] Standard
often fails, leading to hydrodehalogenation.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for 3-iodo-6-methoxyquinoline. The Blue path represents the critical Oxidative Addition step, which is common to all. The Red path highlights the specific challenge in Buchwald-Hartwig coupling (Reductive Elimination) caused by the electron-rich nature of the substrate.
Caption: Divergent catalytic cycles for 3-iodo-6-methoxyquinoline. Note the "Rate Limiting" bottleneck in the Buchwald-Hartwig pathway due to electronic enrichment from the 6-OMe group.
reproducibility of published methods for synthesizing 3-iodo-6-methoxyquinoline
An in-depth technical comparison of published methodologies for the synthesis of 3-iodo-6-methoxyquinoline. Executive Summary The synthesis of 3-iodoquinolines is a critical operation in medicinal chemistry and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison of published methodologies for the synthesis of 3-iodo-6-methoxyquinoline.
Executive Summary
The synthesis of 3-iodoquinolines is a critical operation in medicinal chemistry and drug development. These compounds serve as indispensable electrophilic scaffolds for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig aminations)[1][2]. Historically, regioselective functionalization at the C3 position of the quinoline core has been notoriously difficult due to the electron-deficient nature of the pyridine ring and the competing reactivity of the C2 and C4 positions[3].
Recent advancements have shifted away from harsh, metal-catalyzed halogenations toward metal-free, regioselective C–H iodination strategies. This guide objectively compares the two most authoritative, field-proven protocols for synthesizing 3-iodo-6-methoxyquinoline from 6-methoxyquinoline, both of which utilize a molecular iodine (
) and tert-butyl hydroperoxide (TBHP) system[3][4].
Mechanistic Rationale: The Causality of
/TBHP Systems
To execute these protocols reliably, one must understand the dual role of TBHP in the reaction matrix. The electron density at the C3 position of quinoline is marginally higher than at the C2 and C4 sites, making it the preferred site for electrophilic or radical attack under specific conditions[3].
TBHP acts as both an oxidant and a radical initiator :
Activation: TBHP oxidizes molecular iodine to generate highly active electrophilic iodine species (such as
Radical Propagation: Thermal decomposition of TBHP yields tert-butoxyl (
) and tert-butylperoxyl () radicals. Following the initial attack of the active iodine species at the C3 position, these oxygen-centered radicals facilitate a critical hydrogen atom abstraction, restoring aromaticity and driving the formation of the C–I bond[3][4].
Fig 1. Mechanistic pathway of TBHP-mediated regioselective C3 iodination of quinolines.
Comparative Performance Data
We evaluate two highly cited methodologies for the synthesis of 3-iodo-6-methoxyquinoline: Method A (Sun et al., 2015)[3] and Method B (Sharma et al., 2015)[4].
Fig 2. Comparative experimental workflows for synthesizing 3-iodo-6-methoxyquinoline.
Protocol A: High-Temperature DCE Method (Sun et al.)
This method prioritizes a lower stoichiometric excess of TBHP by leveraging higher thermal energy to drive radical initiation[3][6].
Reaction Setup: To a heavy-walled reaction tube equipped with a magnetic stir bar, add 6-methoxyquinoline (79.5 mg, 0.5 mmol) and molecular iodine (253.8 mg, 1.0 mmol).
Solvent & Initiator Addition: Suspend the mixture in 1,2-dichloroethane (DCE) (2.0 mL). Slowly add TBHP (143.6 μL, 1.5 mmol). Seal the tube securely.
Thermal Activation: Heat the sealed mixture in an oil bath at 120 °C for 24.0 hours.
Self-Validation Checkpoint 1: Monitor via TLC (Hexane/Ethyl Acetate). The disappearance of the UV-active 6-methoxyquinoline spot confirms reaction completion.
Quench & Extraction: Cool the reaction to room temperature. Quench the mixture with distilled water. Extract the aqueous layer with dichloromethane (
) (5 × 3 mL).
Drying & Purification: Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (200-300 mesh silica gel) to afford 3-iodo-6-methoxyquinoline as a white solid (Yield: ~119.7 mg, 84%).
Self-Validation Checkpoint 2: The purified product should exhibit a sharp melting point of 116-117 °C[6].
Protocol B: Mild Acetonitrile Method (Sharma et al.)
This method compensates for a lower reaction temperature by utilizing a massive excess of TBHP, stabilizing the active iodine species in a polar aprotic solvent[7][8].
Reaction Setup: In a standard round-bottom flask, dissolve 6-methoxyquinoline (40 mg, 0.25 mmol) in acetonitrile (MeCN) (4.0 mL).
Reagent Addition: Add molecular iodine (1.2 equiv.) followed by TBHP (8.0 equiv., 70% aqueous solution) at ambient temperature.
Thermal Activation: Affix a reflux condenser and heat the mixture at 80 °C. Monitor the reaction progress strictly by TLC.
Reductive Quench: Once complete, remove the MeCN under reduced pressure. To the crude residue, add a saturated aqueous solution of sodium thiosulfate (
).
Self-Validation Checkpoint 1: The addition of
must trigger a distinct color change from dark brown/purple to pale yellow/colorless. This visual cue validates the complete reduction of unreacted electrophilic iodine to water-soluble iodide, preventing product contamination.
Extraction & Purification: Extract the biphasic mixture with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate. Purify via silica gel chromatography to yield 3-iodo-6-methoxyquinoline (Yield: ~60.6 mg, 85%).
The choice between Method A and Method B hinges on your laboratory's safety infrastructure and scale-up requirements.
Solvent Causality: Method A utilizes DCE, a halogenated solvent capable of withstanding 120 °C in a sealed vessel without degrading the substrate. The high temperature accelerates the homolytic cleavage of both the I–I bond and TBHP, allowing the reaction to proceed with only 3.0 equivalents of peroxide[3]. Conversely, Method B utilizes MeCN. As a polar aprotic solvent, MeCN effectively stabilizes the in situ generated
species[5]. However, because the reaction is capped at 80 °C (near the boiling point of MeCN), the kinetics of radical generation are slower, necessitating a brute-force approach of 8.0 equivalents of TBHP to maintain a sufficient steady-state concentration of radical initiators[8].
Workup Integrity: Method B's explicit inclusion of a sodium thiosulfate quench is highly recommended, even if adapting Method A. Iodine bleed during silica gel chromatography is a common failure point that degrades the purity of the final 3-iodo-6-methoxyquinoline. The reductive quench guarantees that all residual iodine is washed into the aqueous phase prior to column loading.
Sharma, K. K., Patel, D. I., & Jain, R. (2015). "Metal-free Synthesis of N-fused Heterocyclic Iodides via C-H Functionalization Mediated by Tert-Butylhydroperoxide." Chemical Communications, 51(82), 15129-15132. URL:[Link][4]
Sun, K., et al. (2015). "Supporting Information: Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines." American Chemical Society. URL:[6]
Sharma, K. K., et al. (2015). "Supporting Information: Metal-Free Synthesis of N-Fused Heterocyclic Iodides via C-H Functionalization Mediated by tert-Butylhydroperoxide." The Royal Society of Chemistry. URL:[7][8]
Bi, X., et al. (2017). "Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide." The Journal of Organic Chemistry. URL:[1]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-iodo-6-methoxyquinoline
Hazard Profile: A Synthesis of Known Risks The primary hazards associated with 3-iodo-6-methoxyquinoline are extrapolated from related iodoquinolines and methoxyquinolines. The data strongly suggests that the compound sh...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Profile: A Synthesis of Known Risks
The primary hazards associated with 3-iodo-6-methoxyquinoline are extrapolated from related iodoquinolines and methoxyquinolines. The data strongly suggests that the compound should be treated as hazardous.[1] Key concerns include:
Skin Irritation and Corrosion: Quinolines and their halogenated derivatives are known to cause skin irritation. Prolonged contact may lead to more severe reactions.
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation and potential damage.
Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds are harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[2][3]
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.
Given these potential hazards, a stringent approach to personal protective equipment is not just recommended, but essential for ensuring operator safety.
Core Protective Measures: Selecting Your Personal Protective Equipment
The selection of appropriate PPE is the most critical step in mitigating exposure risks. All handling of 3-iodo-6-methoxyquinoline should occur within a certified chemical fume hood to control airborne hazards.[4] The following table summarizes the minimum required PPE.
Protection Type
Recommended Equipment
Specification and Rationale
Eye and Face
Chemical Splash Goggles & Face Shield
Goggles must meet ANSI Z87.1 or equivalent standards. A face shield worn over goggles is mandatory when handling solutions or performing transfers where splashing is possible.[5][6]
Hand Protection
Chemical-Resistant Gloves (Nitrile)
Nitrile gloves offer good resistance to halogenated and aromatic hydrocarbons.[7] Always inspect gloves before use and practice double-gloving for enhanced protection, especially during extended handling.[8] Change gloves immediately upon contamination.
Body Protection
Flame-Resistant Laboratory Coat
A fully buttoned lab coat made of a material like Nomex® provides a barrier against splashes and is a prudent measure when working with organic compounds.[8]
Respiratory
Chemical Fume Hood
All manipulations of the solid compound or its solutions must be performed within a functioning chemical fume hood to prevent inhalation exposure.[1] For emergency situations or spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4]
Operational Plan: From Preparation to Post-Handling
A systematic workflow is crucial for minimizing risk. The following step-by-step procedures provide a self-validating system for safe handling.
Pre-Handling and Preparation
Designate Area: Cordon off a specific area within a chemical fume hood for the handling of 3-iodo-6-methoxyquinoline.[1]
Verify Engineering Controls: Ensure the chemical fume hood has been recently certified and is functioning correctly. Confirm that an eyewash station and safety shower are unobstructed and operational.[4]
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, solvents, and a dedicated hazardous waste container, before bringing the compound into the hood.
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.
Step-by-Step Handling Protocol
Weighing: If weighing the solid, do so within the fume hood or a ventilated balance enclosure to contain any airborne particles. Use a disposable weighing boat to prevent cross-contamination.
Transfers and Dissolving: When preparing solutions, add the solid 3-iodo-6-methoxyquinoline to the solvent slowly to prevent splashing. Keep the container opening angled away from your face.
Conducting Reactions: All reactions involving this compound must be conducted within the chemical fume hood. Ensure reaction vessels are securely clamped.
Post-Handling: After completing your work, decontaminate any non-disposable equipment. Wipe down the work surface within the fume hood with an appropriate solvent.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a chemical like 3-iodo-6-methoxyquinoline, where a specific SDS is unavailable.
Caption: PPE selection workflow based on hazard analysis of structural analogues.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate and correct first aid is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][10] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[9][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[12] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
Disposal Plan: Environmental Stewardship
All waste containing 3-iodo-6-methoxyquinoline must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[14]
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[15]
Solid Waste: Collect all contaminated disposables (gloves, weighing paper, paper towels) in a dedicated hazardous solid waste container labeled with the full chemical name.[14]
Liquid Waste: Collect all solutions containing the compound in a labeled hazardous liquid waste container for halogenated organic compounds.[15] Do not mix with non-halogenated waste.
Decontamination: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste.[14]
Final Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste contractor. The typical final disposal method for such compounds is high-temperature incineration.[14]
References
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Sciencemadness Wiki. [Link]
Massachusetts Institute of Technology. PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.gov. [Link]
EOD Medical. EOD medical pocket guide to chemical hazards. [Link]
ChemBK. Iodochlorohydroxyquinoline - Risk and Safety. ChemBK. [Link]
National Center for Biotechnology Information. 3-Iodoquinoline. PubChem. [Link]
American Chemistry Council. MDI or TDI: First Aid Guidance. American Chemistry Council. [Link]
Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). NT WorkSafe. [Link]
Preprints.org. (2025, November 20). Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats. Preprints.org. [Link]
Radboud University. (2024, July 5). Work instruction: What to do in case of a chemical incident. Radboud University. [Link]
U.S. Environmental Protection Agency. (2025, October 15). 4-Iodo-6-methoxyquinoline Properties. EPA.gov. [Link]
Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET. Sigma-Aldrich. [Link]
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
ResearchGate. (2025, October 17). Use of iodoquinolines for iodine biofortification of potato plants. ResearchGate. [Link]
Fisher Scientific. (2010, December 1). 6-Methoxyquinoline - SAFETY DATA SHEET. Fisher Scientific. [Link]
National Center for Biotechnology Information. 6-Methoxyquinoline. PubChem. [Link]
National Center for Biotechnology Information. (2024, May 25). Iodoquinoline-Biofortified Lettuce as a Safe and Bioavailable Dietary Iodine Source: In Vivo Study in Rats. PubMed Central. [Link]
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. [Link]
Angene Chemical. (2025, February 14). Safety Data Sheet. Angene Chemical. [Link]
University of California, Berkeley. (2019, March 15). Appendix A: Disposal Procedures by Chemical. Berkeley EH&S. [Link]